Ethyl p-tolylacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46878. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRGZBIXPLFVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161445 | |
| Record name | Ethyl p-tolylacetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-19-2 | |
| Record name | Benzeneacetic acid, 4-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl p-tolylacetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14062-19-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46878 | |
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| Record name | Ethyl p-tolylacetate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl p-tolylacetate | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical and Physical Properties of Ethyl p-Tolylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl p-tolylacetate, a key aromatic ester. The information is presented in a structured format to facilitate easy access and comparison for research and development applications. Detailed experimental protocols for its synthesis and analysis are also provided, alongside mandatory visualizations to illustrate key processes.
Core Chemical and Physical Properties
This compound, also known as ethyl 2-(p-tolyl)acetate, is a colorless to slightly yellow liquid. Its fundamental properties are summarized in the tables below.
Chemical Identifiers and Formula
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [2][3] |
| CAS Number | 14062-19-2 | [1][2][3] |
| EC Number | 237-904-1 | [3] |
| InChI | InChI=1S/C11H14O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | [1][2] |
| InChIKey | BTRGZBIXPLFVNK-UHFFFAOYSA-N | [1][2] |
| SMILES | CCOC(=O)Cc1ccc(C)cc1 | [2] |
| Synonyms | Ethyl 4-methylphenylacetate, p-Tolylacetic acid ethyl ester, Benzeneacetic acid, 4-methyl-, ethyl ester | [1][4] |
Physical and Thermochemical Properties
| Property | Value | Conditions | Source(s) |
| Density | 1.008 g/mL | 25 °C | [2][3] |
| Boiling Point | 116-118 °C | 13 mmHg | [2][3] |
| Refractive Index (n20/D) | 1.496 | 20 °C | [2][3] |
| Flash Point | 109 °C | Closed cup | [2][3] |
| Appearance | Clear colorless to slightly yellow liquid | [5] | |
| LogP (Octanol/Water Partition Coefficient) | 2.6 | [6] | |
| Topological Polar Surface Area | 26.3 Ų | [6] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Fischer-Speier esterification of p-tolylacetic acid with ethanol, using a strong acid as a catalyst.[7]
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
p-Tolylacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[8]
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylacetic acid and an excess of absolute ethanol. A molar ratio of at least 1:3 (acid to alcohol) is recommended to drive the equilibrium towards the product.[8]
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture while stirring.[8]
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]
-
Work-up:
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[8]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.[9]
Synthesis Workflow
Analytical and Spectroscopic Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and confirming its identity.
Typical Experimental Parameters:
| Parameter | Value |
| Column | A non-polar capillary column (e.g., HP-5MS, 5% phenyl methyl siloxane) is suitable. |
| Carrier Gas | Helium at a constant flow rate of approximately 1 mL/min.[10] |
| Injector Temperature | 250-300 °C.[10] |
| Oven Temperature Program | Initial temperature of 80 °C held for 2 minutes, then ramped at 5-10 °C/min to a final temperature of 250-300 °C, held for a few minutes.[10] |
| Mass Spectrometer | Electron Impact (EI) ionization at 70 eV.[10] |
| Scan Range | 40-400 m/z. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.
Experimental Conditions:
-
¹H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer.[11][12] The characteristic signals are:
-
A triplet corresponding to the methyl protons of the ethyl group.
-
A quartet corresponding to the methylene protons of the ethyl group.
-
A singlet for the benzylic methylene protons.
-
A singlet for the methyl protons on the tolyl group.
-
Two doublets in the aromatic region for the para-substituted phenyl ring.
-
-
¹³C NMR: Spectra are typically recorded at 75 or 100 MHz.[11][12] The spectrum will show distinct signals for the carbonyl carbon, the carbons of the ethyl group, the benzylic carbon, the methyl carbon on the tolyl group, and the aromatic carbons.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is available in the NIST WebBook.[1] An Attenuated Total Reflectance (ATR) FT-IR spectrum has also been documented.[13]
Sample Preparation:
A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr) for analysis.
Key Vibrational Frequencies:
-
C=O stretch: A strong absorption band around 1735 cm⁻¹ is characteristic of the ester carbonyl group.
-
C-O stretch: Bands in the region of 1250-1000 cm⁻¹ correspond to the C-O stretching vibrations of the ester.
-
C-H stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.
Safety Information
This compound is a combustible liquid.[3] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles and chemical-resistant gloves.[3]
-
Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[3]
This guide provides a foundational understanding of the chemical and physical properties of this compound, along with practical experimental guidance. For more detailed information, researchers are encouraged to consult the cited literature.
References
- 1. Ethyl-p-tolylacetate [webbook.nist.gov]
- 2. This compound 98 14062-19-2 [sigmaaldrich.com]
- 3. This compound 98 14062-19-2 [sigmaaldrich.com]
- 4. Ethyl-p-tolylacetate (CAS 14062-19-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. echemi.com [echemi.com]
- 6. Ethyl m-tolylacetate | C11H14O2 | CID 96574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. epfl.ch [epfl.ch]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 13. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to Ethyl p-Tolylacetate: Molecular Structure and Formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical properties of ethyl p-tolylacetate. It includes a summary of its chemical identifiers, quantitative data, and a representative synthetic protocol.
Molecular Identity and Structure
This compound, also known as ethyl 4-methylphenylacetate, is an organic compound classified as an ester.[1][2][3] Structurally, it consists of an ethyl group esterified with p-tolylacetic acid. The molecule is characterized by a benzene ring substituted with a methyl group and an ethyl acetate group at the para (1,4) positions.
Molecular Formula: C₁₁H₁₄O₂[1][2][4]
Linear Formula: CH₃C₆H₄CH₂CO₂C₂H₅[5]
SMILES: CCOC(=O)Cc1ccc(C)cc1[2][6]
InChI: 1S/C11H14O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3[1][2][7]
InChIKey: BTRGZBIXPLFVNK-UHFFFAOYSA-N[1][2][7]
The structural representation of this compound is depicted in the following diagram:
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. This data is essential for applications in chemical synthesis, formulation, and quality control.
| Property | Value | Reference |
| Molecular Weight | 178.23 g/mol | [2][3][5][8] |
| Appearance | Clear colorless to slightly yellow liquid | [9] |
| Density | 1.008 g/mL at 25 °C | [5][9] |
| Boiling Point | 116-118 °C at 13 mmHg | [5] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [5] |
| Refractive Index | n20/D 1.496 | [5][9] |
| CAS Number | 14062-19-2 | [1][2][3][4] |
| EC Number | 237-904-1 | [3][5] |
| Beilstein Number | 2045927 | [3][5] |
| PubChem CID | 84175 | [3] |
| XLogP3 | 2.6 | [6][8][9] |
| Topological Polar Surface Area | 26.3 Ų | [8] |
Experimental Protocols
Synthesis via Fischer Esterification
A common method for the synthesis of this compound is the Fischer esterification of p-tolylacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Reaction:
CH₃C₆H₄CH₂COOH + C₂H₅OH ⇌ CH₃C₆H₄CH₂COOC₂H₅ + H₂O
Experimental Workflow:
Caption: Workflow for the Synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine p-tolylacetic acid and an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the mixture into a separatory funnel containing cold water. The this compound, being less dense than water, will form the upper organic layer.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted p-tolylacetic acid and the sulfuric acid catalyst.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and purify the crude product by vacuum distillation to obtain pure this compound.[10]
Analytical Characterization
The identity and purity of synthesized this compound are typically confirmed using various spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the ethyl group, the tolyl moiety, and the acetate linkage.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands, notably a strong C=O stretching vibration for the ester group (around 1735 cm⁻¹).[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[11]
These analytical techniques are crucial for ensuring the quality and purity of this compound for research and development purposes.
References
- 1. Ethyl-p-tolylacetate [webbook.nist.gov]
- 2. Ethyl-p-tolylacetate (CAS 14062-19-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. labsolu.ca [labsolu.ca]
- 4. ivychem.com [ivychem.com]
- 5. 对甲苯基乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]
- 7. This compound(14062-19-2) 1H NMR [m.chemicalbook.com]
- 8. Ethyl m-tolylacetate | C11H14O2 | CID 96574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Ethyl-p-tolylacetate [webbook.nist.gov]
Spectroscopic Analysis of Ethyl p-tolylacetate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for Ethyl p-tolylacetate (CAS No: 14062-19-2), a compound of interest in various chemical and pharmaceutical research fields.[1][2][3] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, identification, and purity assessment of the compound.
Molecular Structure
This compound, also known as ethyl 2-(4-methylphenyl)acetate, has the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1][2][3]
Structure:
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1.23 | Triplet | 3H | 7.1 | -O-CH₂-CH₃ |
| 2.32 | Singlet | 3H | - | Ar-CH₃ |
| 3.51 | Singlet | 2H | - | -C(=O)-CH₂ -Ar |
| 4.12 | Quartet | 2H | 7.1 | -O-CH₂ -CH₃ |
| 7.12 | Multiplet | 4H | - | Aromatic Protons (Ar-H) |
Solvent: CDCl₃. Data sourced from publicly available spectral databases.[4]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 14.2 | -O-CH₂-CH₃ |
| 21.0 | Ar-CH₃ |
| 41.0 | -C(=O)-CH₂ -Ar |
| 60.6 | -O-CH₂ -CH₃ |
| 128.9 | Aromatic CH |
| 129.3 | Aromatic CH |
| 131.2 | Aromatic Quaternary C |
| 136.5 | Aromatic Quaternary C |
| 171.8 | C =O (Ester Carbonyl) |
Solvent: CDCl₃. Data sourced from publicly available spectral databases.[5]
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2900 | Strong | C-H stretch (Aliphatic) |
| 1735 | Strong | C=O stretch (Ester) |
| 1515 | Medium | C=C stretch (Aromatic) |
| 1250-1000 | Strong | C-O stretch (Ester) |
| 810 | Strong | C-H bend (p-disubstituted aromatic) |
Sample preparation: Liquid film or ATR. Data sourced from NIST and other spectral databases.[2][6]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Mass Spectrometry Data (Electron Ionization - EI) for this compound
| m/z | Relative Intensity (%) | Assignment |
| 178 | 30 | [M]⁺ (Molecular Ion) |
| 105 | 100 | [M - OCH₂CH₃ - CO]⁺ or [CH₃C₆H₄CH₂]⁺ |
| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 15 | [C₆H₅]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center.[7]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.
-
Sample Preparation : A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[8][9] A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
-
Instrumentation : The spectrum is acquired on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[10]
-
Data Acquisition :
-
¹H NMR : A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR : A proton-decoupled experiment is commonly performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS. Integration of the peaks in the ¹H NMR spectrum provides the relative ratio of protons.
-
Sample Preparation : For Attenuated Total Reflectance (ATR) IR, a drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[11] No further preparation is needed. For transmission IR, a thin liquid film is created by placing a drop of the sample between two salt plates (e.g., KBr or NaCl).[12]
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition : A background spectrum of the clean ATR crystal or empty salt plates is first collected. The sample spectrum is then recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into a spectrum of absorbance or transmittance versus wavenumber.
-
Data Processing : The final spectrum is typically presented as percent transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Sample Preparation : The sample is typically diluted in a volatile solvent (e.g., ethyl acetate, dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) is commonly used. The GC separates the components of the sample before they enter the mass spectrometer.
-
Data Acquisition :
-
The sample is injected into the GC, where it is vaporized and carried through a capillary column by an inert gas.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In Electron Ionization (EI), the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
-
Data Processing : The detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum shows the relative intensity of each fragment ion, with the most abundant ion (the base peak) assigned a relative intensity of 100%.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical sample.
References
- 1. This compound 98 14062-19-2 [sigmaaldrich.com]
- 2. Ethyl-p-tolylacetate [webbook.nist.gov]
- 3. Ethyl-p-tolylacetate (CAS 14062-19-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound(14062-19-2) 1H NMR spectrum [chemicalbook.com]
- 5. This compound(14062-19-2) 13C NMR [m.chemicalbook.com]
- 6. This compound(14062-19-2) IR Spectrum [chemicalbook.com]
- 7. Ethyl-p-tolylacetate [webbook.nist.gov]
- 8. azom.com [azom.com]
- 9. stolaf.edu [stolaf.edu]
- 10. rsc.org [rsc.org]
- 11. spectrabase.com [spectrabase.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Ethyl p-Tolylacetate (CAS 14062-19-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl p-tolylacetate (CAS 14062-19-2), a versatile ester with applications in organic synthesis, fragrance development, and as a potential intermediate in the pharmaceutical industry. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis and purification, and presents its characteristic spectral data.
Chemical and Physical Properties
This compound is a colorless liquid with a sweet, floral, and fruity odor.[1] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 14062-19-2 | [2] |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Boiling Point | 116-118 °C at 13 mmHg | [1] |
| Density | 1.008 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.496 | [1] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [3] |
| Appearance | Colorless to slightly yellow liquid | [4] |
| Solubility | Insoluble in water; soluble in organic solvents. | |
| Synonyms | Ethyl 2-(p-tolyl)acetate, 4-Methylphenylacetic acid ethyl ester, p-Tolylacetic acid ethyl ester | [2] |
Synthesis of this compound via Fischer Esterification
The most common and efficient method for the synthesis of this compound is the Fischer esterification of p-toluic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[5][6] This reversible reaction is driven towards the formation of the ester by using an excess of the alcohol and/or by removing the water formed during the reaction.[5][6]
Experimental Protocol
Materials:
-
p-Toluic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine p-toluic acid and an excess of absolute ethanol (typically 3-5 molar equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add water and a suitable organic solvent for extraction, such as diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.[7]
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude ester can be further purified by vacuum distillation to obtain the final product.[8]
-
Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.
References
- 1. This compound(14062-19-2) 13C NMR spectrum [chemicalbook.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. athabascau.ca [athabascau.ca]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to the Synthesis of Ethyl p-tolylacetate from p-toluic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthesis of ethyl p-tolylacetate from p-toluic acid, primarily focusing on the Fischer-Speier esterification method. This guide includes a detailed reaction mechanism, experimental protocols, quantitative data, and process visualizations to support research and development in the chemical and pharmaceutical industries. This compound serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1]
Principle and Reaction Mechanism
The synthesis of this compound from p-toluic acid is most commonly achieved through Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid (p-toluic acid) with an alcohol (ethanol) to produce an ester (this compound) and water.[2][3] The reaction is an equilibrium process. To achieve a high yield of the ester, the equilibrium must be shifted to the product side.[4] This is typically accomplished by using an excess of one reactant (usually the alcohol) or by removing water as it is formed, often through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[2][5]
Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2][3]
The mechanism of Fischer esterification involves several key steps:
-
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the p-toluic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack : The nucleophilic oxygen atom of ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).
-
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming an activated complex.
-
Elimination of Water : This activated complex eliminates a molecule of water, forming a protonated ester.
-
Deprotonation : The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final this compound and regenerate the acid catalyst.[4]
Caption: Reaction mechanism of Fischer-Speier esterification.
Experimental Protocols
The following section details a generalized laboratory procedure for the synthesis of this compound. This protocol is a composite of standard Fischer esterification procedures.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| p-Toluic Acid | C₈H₈O₂ | 136.15 | Starting carboxylic acid |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | Reactant and solvent |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | Catalyst |
| Toluene | C₇H₈ | 92.14 | Optional, for azeotropic removal of water |
| Sodium Bicarbonate (5% aq. soln.) | NaHCO₃ | 84.01 | For neutralization |
| Brine (Saturated NaCl soln.) | NaCl | 58.44 | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent |
| Diethyl Ether or Ethyl Acetate | - | - | Extraction solvent |
Detailed Synthesis Procedure
Reaction Setup:
-
A 250 mL round-bottom flask is equipped with a reflux condenser and a magnetic stir bar. If azeotropic removal of water is desired, a Dean-Stark apparatus is placed between the flask and the condenser.
-
To the flask, add p-toluic acid (e.g., 0.1 mol, 13.6 g) and an excess of anhydrous ethanol (e.g., 100 mL). Ethanol serves as both a reactant and the solvent.[3]
-
Slowly and cautiously, add the acid catalyst, such as concentrated sulfuric acid (e.g., 1-2 mL), to the stirring mixture.[5]
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction temperature will be close to the boiling point of ethanol (~78 °C).
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
If using a Dean-Stark trap with toluene, continue reflux until the theoretical amount of water has been collected.[5]
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
If a large excess of ethanol was used, remove most of it using a rotary evaporator.[5]
-
Transfer the residue to a separatory funnel. Dilute with an extraction solvent like diethyl ether or ethyl acetate (e.g., 100 mL) and wash with water (2 x 50 mL).[5]
-
To neutralize the remaining acid catalyst and unreacted p-toluic acid, wash the organic layer with a 5% aqueous sodium bicarbonate solution (2 x 50 mL) until effervescence ceases.[6][7]
-
Wash the organic layer with brine (1 x 50 mL) to remove residual water and salts.[8]
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
For high purity, the crude product should be purified by vacuum distillation.[10][11] Collect the fraction boiling at approximately 116-118 °C at 13 mmHg.[1]
Caption: General experimental workflow for synthesis and purification.
Quantitative Data
The yield of Fischer esterification reactions is highly dependent on the specific substrates and reaction conditions. While specific data for the synthesis of this compound from p-toluic acid is not abundant in the cited literature, data from analogous reactions provide a strong indication of expected outcomes.
Table 1: Reaction Conditions and Yields for Similar Esterifications
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |
| Acetic Acid | Ethylene Glycol Butyl Ether | p-TsOH (3%) | Reflux, 60 min, Cyclohexane | 98.81% | [12] |
| Hippuric Acid | Cyclohexanol | p-TsOH | Reflux, 30 hrs, Toluene (Dean-Stark) | 96% | [5] |
| Hydroxy Acid | Ethanol | H₂SO₄ | Reflux, 2 hrs | 95% | [5] |
| Benzyl Cyanide* | Ethanol | H₂SO₄ | Reflux, 6-7 hrs | 83-87% | [11] |
| Benzoic Acid | Methanol | H₂SO₄ | 65°C | 90% | [5] |
| Note: This reaction proceeds via the Pinner reaction followed by hydrolysis and esterification, but provides a relevant yield for a similar product structure. |
Table 2: Physical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| p-Toluic Acid | C₈H₈O₂ | 136.15 | 274-275 | ~1.06 (solid) | - |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | 0.789 | 1.361 |
| This compound | C₁₁H₁₄O₂ | 178.23 | 116-118 @ 13 mmHg | 1.008 @ 25°C | 1.496 |
[Data for this compound sourced from Sigma-Aldrich[1]]
Alternative Synthesis Route: From p-Toluyl Chloride
An alternative method for preparing this compound involves the reaction of p-toluyl chloride with ethanol.[13] This is not a Fischer esterification but a nucleophilic acyl substitution on an acid chloride.
Reaction: CH₃C₆H₄COCl + CH₃CH₂OH → CH₃C₆H₄COOCH₂CH₃ + HCl
This reaction is typically faster and not an equilibrium process, often leading to very high yields.[13] It is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct.[13] One documented synthesis of ethyl p-toluate from p-toluyl chloride (reacting with diethyl carbonate) reported a 78% yield.[10]
Conclusion
The synthesis of this compound from p-toluic acid via Fischer-Speier esterification is a robust and well-established method. High yields can be achieved by applying principles of chemical equilibrium, specifically by using an excess of the alcohol reactant and ensuring the removal of water. The purification protocol, involving acid-base extractions followed by vacuum distillation, is critical for obtaining a high-purity product suitable for applications in pharmaceutical and chemical industries. For syntheses where the starting carboxylic acid is sensitive to strong acid and heat, the alternative route from the corresponding acyl chloride offers a milder and often faster alternative.
References
- 1. This compound 98 14062-19-2 [sigmaaldrich.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. reddit.com [reddit.com]
- 8. Ethyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. prepchem.com [prepchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. atlantis-press.com [atlantis-press.com]
- 13. What esters can be synthesized from P - Toluic Acid Chloride? - Blog [evergreensinochem.com]
Unveiling the Origins of Ethyl p-Tolylacetate: A Technical Guide to Its Natural Occurrence and Synthetic Production
For Immediate Release
This technical guide offers an in-depth exploration of the natural occurrence and synthetic sources of ethyl p-tolylacetate, a significant aromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presenting detailed experimental methodologies, quantitative data, and visual representations of key chemical pathways.
Executive Summary
This compound, also known as ethyl 4-methylphenylacetate, is a valuable ester recognized for its characteristic fruity and honey-like aroma. While its synthetic production is well-established, its presence in the natural world is less definitive. This guide delves into the available scientific literature to clarify its origins. Evidence points to the natural occurrence of its precursor, p-tolylacetic acid, in some plant species. However, direct isolation of this compound from natural sources is not extensively documented. Consequently, chemical synthesis remains the primary and most reliable source of this compound for industrial and research applications. This guide provides a comprehensive overview of both the potential biosynthetic pathways of its precursors and the established methods for its chemical synthesis.
Natural Occurrence: An Elusive Presence
Direct evidence for the widespread natural occurrence of this compound is limited in current scientific literature. However, the presence of its parent carboxylic acid, p-tolylacetic acid (also known as 4-methylphenylacetic acid), has been reported in at least one fruit extract, suggesting the possibility of its esterified form, this compound, existing in nature, albeit likely in trace amounts.[1]
A related compound, p-tolyl acetate, has been identified as a natural constituent of ylang-ylang essential oil, derived from the flowers of the Cananga odorata tree. This finding suggests that the tolyl acetic moiety is part of the biosynthetic repertoire of some plants, further supporting the plausibility of this compound's natural existence.
Biosynthesis of the Precursor: p-Tolylacetic Acid
The biosynthesis of p-tolylacetic acid in plants is believed to follow the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. Phenylacetic acid (PAA), a related auxin, is synthesized from the amino acid phenylalanine.[2][3] It is plausible that a similar pathway, with modifications, could lead to the formation of p-tolylacetic acid. The proposed biosynthetic pathway initiates with the amino acid phenylalanine.
Diagram 1: Proposed Biosynthesis of p-Tolylacetic Acid
A proposed biosynthetic pathway for p-tolylacetic acid, starting from phenylalanine.
Synthetic Production: The Primary Source
Given the lack of substantial evidence for its widespread natural availability, chemical synthesis is the principal method for producing this compound for commercial and research purposes. The most common and industrially significant method is the Fischer-Speier esterification.
Fischer-Speier Esterification
This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[4][5][6][7] In the case of this compound, p-tolylacetic acid is reacted with ethanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[4]
Diagram 2: Fischer-Speier Esterification Workflow
A simplified workflow for the synthesis of this compound via Fischer-Speier esterification.
Experimental Protocol for Fischer-Speier Esterification
The following is a generalized experimental protocol for the laboratory-scale synthesis of this compound.
Materials:
-
p-Tolylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine p-tolylacetic acid and an excess of anhydrous ethanol. While stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to reach equilibrium. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and purify the crude this compound by distillation under reduced pressure to obtain the pure product.
Quantitative Data
Due to the scarcity of data on its natural occurrence, quantitative data primarily pertains to the synthesis of this compound. The yield of the Fischer-Speier esterification can be optimized by controlling reaction conditions.
| Parameter | Condition | Effect on Yield |
| Reactant Ratio | Use of excess ethanol | Shifts equilibrium towards product formation, increasing yield. |
| Catalyst | Strong acid (e.g., H₂SO₄) | Increases the rate of reaction. |
| Temperature | Reflux temperature of ethanol | Provides the necessary activation energy for the reaction. |
| Water Removal | Use of a Dean-Stark apparatus | Removes water as it is formed, driving the equilibrium to the right and increasing yield. |
Conclusion
While the tantalizing possibility of this compound's natural existence is supported by the presence of its precursors and related compounds in the plant kingdom, definitive evidence remains elusive. For the foreseeable future, chemical synthesis, predominantly through the robust and well-understood Fischer-Speier esterification, will continue to be the primary and most reliable source of this important aromatic compound for its various applications in the fragrance, flavor, and pharmaceutical industries. Further research into the phytochemistry of aromatic plants may yet uncover significant natural sources of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. athabascau.ca [athabascau.ca]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
The Biological Activity of Ethyl p-Tolylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl p-tolylacetate, a carboxylester, is a synthetic compound with limited direct research into its biological activities. However, its role as a key precursor in the synthesis of the bioactive natural product, (-)-incrustoporin, has established its indirect significance in the exploration of novel antifungal agents. This technical guide provides a comprehensive overview of the known biological context of this compound, focusing on its application in the synthesis of (-)-incrustoporin, and details the associated biological activities and experimental protocols.
Antifungal Activity: A Derivative Approach
While direct studies on the biological effects of this compound are scarce, its pivotal role is in the synthesis of (-)-incrustoporin, a compound with recognized antifungal properties.
Synthesis of (-)-Incrustoporin
This compound serves as a fundamental building block in the total synthesis of (-)-incrustoporin. The synthesis involves an aldol condensation reaction between this compound and (2R)-benzoyloxy-butanal. This is followed by a one-pot acid-catalyzed deprotection of the benzoyl group, lactone ring-closure, and elimination of the β-hydroxyl group to yield the final product, (-)-incrustoporin[1][2].
Experimental Protocol: Synthesis of (-)-Incrustoporin from this compound
The following protocol is a summarized representation of the synthesis described in the literature[1][2].
Materials:
-
This compound
-
(2R)-benzoyloxy-butanal
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvents and reagents
Procedure:
-
Enolate Formation: A solution of this compound in anhydrous THF is cooled to -78°C. A freshly prepared solution of LDA in THF is added dropwise to generate the lithium enolate of the ester.
-
Aldol Condensation: A solution of (2R)-benzoyloxy-butanal in anhydrous THF is added to the enolate solution at -78°C. The reaction mixture is stirred for a specified time to allow for the aldol addition to occur.
-
Work-up: The reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
-
Cyclization and Elimination: The crude aldol product is dissolved in a suitable solvent (e.g., toluene) and treated with an acid catalyst. The mixture is heated to reflux to facilitate deprotection, lactonization, and elimination in a single step, affording (-)-incrustoporin.
-
Purification: The final product is purified using column chromatography on silica gel.
Logical Relationship of Synthesis:
Synthesis of (-)-Incrustoporin from this compound.
Antifungal Activity of (-)-Incrustoporin
(-)-Incrustoporin and its derivatives have demonstrated notable antifungal and antiviral activities[3][4][5]. The antifungal efficacy of these compounds has been evaluated against various plant pathogenic fungi.
Table 1: Antifungal Activity of (-)-Incrustoporin Derivatives
| Compound | Fungal Strain | Inhibition Rate (%) at 50 mg/kg | Reference |
| 5d | Cercospora arachidicola | Superior to Chlorothalonil & Carbendazim | [3][4][5] |
| 5e | Cercospora arachidicola | Superior to Chlorothalonil & Carbendazim | [3][4][5] |
| 5f | Cercospora arachidicola | Superior to Chlorothalonil & Carbendazim | [3][4][5] |
| 5g | Cercospora arachidicola | Superior to Chlorothalonil & Carbendazim | [3][4][5] |
Experimental Protocol: Antifungal Bioassay (General)
The following is a generalized protocol for assessing the antifungal activity of compounds like (-)-incrustoporin and its derivatives, based on standard methodologies.
Materials:
-
Fungal strains (e.g., Cercospora arachidicola)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., commercial fungicide like Chlorothalonil or Carbendazim)
-
Negative control (solvent alone)
-
Sterile petri dishes and other labware
Procedure:
-
Media Preparation: Prepare PDA medium and sterilize by autoclaving. Allow it to cool to approximately 45-50°C.
-
Incorporation of Test Compounds: Add the test compound, positive control, or negative control to the molten PDA to achieve the desired final concentration.
-
Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (of a specific diameter) from a fresh culture of the test fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the negative control plate reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the negative control group, and dt is the average diameter of the fungal colony in the treatment group.
Workflow for Antifungal Bioassay:
General workflow for an in vitro antifungal bioassay.
Direct Biological Activity of this compound
Currently, there is a significant lack of publicly available data on the direct biological activities of pure this compound. The majority of research has utilized "ethyl acetate extracts" of various natural products, where ethyl acetate serves as a solvent. The biological effects observed in such studies are attributable to the complex mixture of compounds extracted from the source material, and not to ethyl acetate or its derivatives.
Toxicological Profile
Conclusion
The primary biological significance of this compound lies in its role as a synthetic precursor to the antifungal agent (-)-incrustoporin. While this connection highlights its importance in the development of new antimicrobial compounds, there is a clear knowledge gap regarding the direct biological activities of this compound itself. Future research should focus on the in vitro and in vivo evaluation of this compound to explore its potential pharmacological or toxicological properties. Such studies would provide a more complete understanding of its biological profile and could uncover new applications beyond its current use in organic synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
An In-Depth Technical Guide to the Safety, Handling, and Storage of Ethyl p-tolylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and storage information for Ethyl p-tolylacetate (CAS No. 14062-19-2). The following sections detail its physical and chemical properties, toxicological data, safe handling procedures, and storage requirements to ensure its proper use in a research and development setting.
Chemical and Physical Properties
This compound is a clear, colorless to slightly yellow liquid. A summary of its key physical and chemical properties is presented in Table 1 for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Clear colorless to slightly yellow liquid | |
| Odor | Odorless | |
| Density | 1.008 g/mL at 25 °C | [1] |
| Boiling Point | 116-118 °C at 13 mmHg | [1] |
| 72-74 °C at 0.9 Torr | [2] | |
| Melting Point | 62-63 °C | [2] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.496 | [1][2] |
Toxicological Information and Hazard Classification
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[2]
Pictograms:
Safety and Handling
Adherence to proper safety protocols is crucial when handling this compound to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive list of recommended personal protective equipment is provided in Table 3.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Reference |
| Eye/Face Protection | Chemical safety goggles or a face shield. | [3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. | [3] |
| Body Protection | A flame-retardant lab coat. For large quantities or potential for splashing, a chemical-resistant apron or suit is recommended. | |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary. | [3] |
Safe Handling Practices
-
Handle in a well-ventilated place.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Use non-sparking tools.[2]
-
Prevent fire caused by electrostatic discharge.[2]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[4]
Storage Requirements
Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.
-
Store in a well-ventilated place. Keep the container tightly closed.
-
Keep in a dry, cool place.[4]
-
Store locked up.[2]
-
It is classified under Storage Class Code 10 - Combustible liquids.[3]
-
Store apart from foodstuff containers or incompatible materials.[2]
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is not publicly available, the following are detailed methodologies based on OECD guidelines that are used to assess the hazards associated with substances of this nature.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test is designed to determine the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test Animal: The albino rabbit is the preferred species.[5]
-
Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.[6]
-
Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[5]
-
Exposure: The exposure period is 4 hours.[5]
-
Observation: After the exposure period, the residual substance is removed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[1] Observations can continue for up to 14 days to assess the reversibility of any effects.[5]
-
Scoring: The severity of the skin reactions is scored using a standardized grading system.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause irritation or damage to the eye.
-
Test Animal: The albino rabbit is the recommended species.[7]
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[7]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[7] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva. The reversibility of any observed lesions is also assessed.
Acute Dermal Toxicity (Based on OECD Guideline 402)
This study is conducted to assess the adverse effects that may occur from a single, short-term dermal exposure to a substance.
-
Test Animal: The rat is a commonly used species.[8]
-
Preparation: The fur is removed from the dorsal area of the trunk of the test animals.
-
Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing.[9]
-
Exposure: The exposure period is 24 hours.[3]
-
Observation: Animals are observed for mortality, signs of toxicity, and body weight changes for at least 14 days.[9] A full necropsy is performed on all animals at the end of the observation period.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of a chemical substance like this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of laboratory chemicals.
References
- 1. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 4. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 5. oecd.org [oecd.org]
- 6. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 7. oecd.org [oecd.org]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. nucro-technics.com [nucro-technics.com]
Technical Guide: Solubility and Partition Coefficient of Ethyl p-tolylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and partition coefficient of Ethyl p-tolylacetate. It includes a summary of available data, detailed experimental protocols for the determination of these properties, and workflow visualizations to aid in experimental design.
Quantitative Data Summary
Precise experimental data for the solubility and partition coefficient of this compound is not extensively available in public literature. The following tables summarize the available information and data for structurally related compounds to provide an estimate of its physicochemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [3] |
| Density | 1.008 g/mL at 25 °C | |
| Boiling Point | 116-118 °C at 13 mmHg | |
| Refractive Index | n20/D 1.496 |
Table 2: Solubility Data
| Solvent | Solubility | Notes | Source |
| Water | Poorly soluble/Insoluble | Esters with longer hydrocarbon chains tend to have lower water solubility.[4][5] | [6] |
| Chloroform | Slightly Soluble | - | [7] |
| Ethyl Acetate | Slightly Soluble | - | [7] |
| Alcohol | Miscible | - | [6] |
| Oils | Miscible | - | [6] |
Table 3: Partition Coefficient Data
| Compound | logP Value | Temperature (°C) | Notes | Source |
| This compound | No experimental data found | - | The octanol-water partition coefficient (logP) is a key parameter in assessing the environmental fate of chemicals.[8] | - |
| Ethyl phenylacetate | 2.36 | 22 | Structurally similar compound, provides an estimate. | [7] |
| p-Tolyl acetate | 2.11 | 25 | Structurally similar compound, provides an estimate. | [6] |
Experimental Protocols
Detailed methodologies for determining the solubility and partition coefficient of a compound like this compound are crucial for obtaining reliable and reproducible data. The following are standard experimental protocols.
2.1. Determination of Aqueous Solubility
The shake-flask method is a common and straightforward technique for determining the solubility of a compound in water.
-
Principle: An excess amount of the solute (this compound) is added to a known volume of water. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the aqueous phase is measured.
-
Apparatus and Reagents:
-
This compound (high purity)
-
Deionized water
-
Mechanical shaker or magnetic stirrer
-
Constant temperature bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
-
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of deionized water.
-
Seal the flask and place it in a constant temperature bath on a mechanical shaker.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the mixture to stand in the constant temperature bath to allow for phase separation.
-
Centrifuge the solution to separate the undissolved solid from the saturated aqueous solution.
-
Carefully withdraw a known aliquot of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a suitable solvent if necessary and determine the concentration of this compound using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Repeat the measurement at least three times to ensure reproducibility.
-
2.2. Determination of the Octanol-Water Partition Coefficient (logP)
The shake-flask method is the most widely used technique for determining the octanol-water partition coefficient (Kow or P).[9] It is suitable for compounds with an expected logP in the range of -2 to 4.
-
Principle: The partition coefficient is defined as the ratio of the equilibrium concentrations of a substance in 1-octanol and water.[8] The compound is dissolved in one of the phases, and the two immiscible phases are placed in contact and agitated until equilibrium is achieved. The concentration of the compound in each phase is then determined.
-
Apparatus and Reagents:
-
This compound (high purity)
-
1-Octanol (reagent grade, pre-saturated with water)
-
Deionized water (pre-saturated with 1-octanol)
-
Separatory funnels
-
Mechanical shaker
-
Constant temperature bath
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
-
Procedure:
-
Prepare water-saturated octanol and octanol-saturated water by mixing equal volumes of the two solvents, shaking, and allowing them to separate overnight.
-
Prepare a stock solution of this compound in either water-saturated octanol or octanol-saturated water at a known concentration.
-
Place known volumes of the stock solution and the other immiscible phase into a separatory funnel. The volume ratio of the two phases should be adjusted based on the expected logP to ensure that the concentration in both phases can be accurately measured.
-
Seal the separatory funnel and shake it in a constant temperature bath for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Allow the phases to separate completely. If an emulsion forms, it may be necessary to centrifuge the mixture.
-
Withdraw a sample from each phase (aqueous and octanol).
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase (Co) to the concentration in the aqueous phase (Cw): P = Co / Cw.
-
The logP is the base-10 logarithm of the partition coefficient.
-
Mandatory Visualizations
3.1. Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of aqueous solubility.
3.2. Experimental Workflow for Partition Coefficient (logP) Determination
Caption: Workflow for the shake-flask method to determine the octanol-water partition coefficient.
References
- 1. Ethyl-p-tolylacetate [webbook.nist.gov]
- 2. This compound | C11H14O2 | CID 84175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Ester Dosage in the Laboratory - YesWeLab - Blog [blog.yeswelab.fr]
- 6. P-TOLYL ACETATE | 140-39-6 [chemicalbook.com]
- 7. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]
- 8. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. rc.usf.edu [rc.usf.edu]
Methodological & Application
Application Note: Quantitative Analysis of Ethyl p-Tolylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl p-tolylacetate is an aromatic ester commonly utilized as a fragrance ingredient in cosmetics, perfumes, and other consumer products. It also serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed analytical methods for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The protocols include sample preparation, instrument parameters, and typical method validation data.
Analytical Methods Overview
Both GC-FID and HPLC-UV are suitable for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography (GC-FID): This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high resolution and sensitivity.
-
High-Performance Liquid Chromatography (HPLC-UV): This method is advantageous for less volatile samples or when derivatization is not desirable. It is a versatile technique suitable for a wide range of sample matrices.
Data Presentation: Method Validation Summary
The following tables summarize typical performance characteristics for the analytical methods described. This data is representative for the quantification of fragrance esters and should be validated in-house for specific applications.
Table 1: GC-FID Method - Typical Validation Data
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Table 2: HPLC-UV Method - Typical Validation Data
| Validation Parameter | Typical Performance |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 97.5 - 101.5% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Experimental Protocols
Method 1: Quantification by Gas Chromatography (GC-FID)
This protocol outlines the procedure for the quantification of this compound using a GC system equipped with a Flame Ionization Detector (FID).
1. Materials and Reagents
-
This compound reference standard (98% purity or higher)
-
Ethyl acetate (HPLC grade)[1]
-
Methanol (HPLC grade)
-
Deionized water
-
Internal Standard (IS), e.g., Tetradecane or a suitable non-interfering compound.
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the linearity range (e.g., 1, 5, 10, 25, 50, 100, and 200 µg/mL).
-
Internal Standard (IS) Solution (50 µg/mL): Prepare a stock solution of the internal standard in methanol.
3. Sample Preparation (Illustrative for a Cosmetic Cream)
-
Accurately weigh 1.0 g of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of ethyl acetate and vortex for 2 minutes to extract the analyte.[2]
-
Add a known amount of the internal standard solution.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
4. GC-FID Operating Conditions
| Parameter | Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 20:1) |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial 80 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
5. Data Analysis
-
Quantify the this compound concentration by creating a calibration curve of the peak area ratio (analyte/internal standard) versus the concentration of the working standard solutions.
-
Determine the concentration in the sample from the calibration curve.
Method 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes the quantification of this compound using an HPLC system with a UV detector.
1. Materials and Reagents
-
This compound reference standard (98% purity or higher)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[3]
-
Methanol (HPLC grade)
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the linearity range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).
3. Sample Preparation (Illustrative for a Liquid Formulation)
-
Accurately dilute a known volume or weight of the liquid sample with the mobile phase to bring the concentration of this compound within the calibration range.
-
Filter the diluted sample through a 0.45 µm nylon syringe filter into an HPLC vial.
4. HPLC-UV Operating Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 220 nm |
5. Data Analysis
-
Quantify the this compound concentration by creating a calibration curve of the peak area versus the concentration of the working standard solutions.
-
Determine the concentration in the sample from the calibration curve.
Visualizations
Conclusion
The GC-FID and HPLC-UV methods presented provide reliable and accurate means for the quantification of this compound in various sample matrices. The choice of method should be based on the specific requirements of the analysis. It is essential to perform a full method validation in the target matrix to ensure the suitability of the chosen method for its intended purpose.
References
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) for the Analysis of Ethyl p-tolylacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Ethyl p-tolylacetate using High-Performance Liquid Chromatography (HPLC). The described method is a robust reversed-phase HPLC (RP-HPLC) approach suitable for quality control, purity assessment, and formulation analysis in a drug development setting.
Introduction
This compound is an aromatic ester with applications in various industries, including pharmaceuticals and fragrances. Accurate and reliable quantification of this compound is essential for ensuring product quality and consistency. This application note details a validated HPLC method for the determination of this compound, providing information on the chromatographic conditions, method validation parameters, and a step-by-step protocol.
Chromatographic Conditions
A reverse-phase HPLC method was developed for the analysis of this compound.[1] The conditions are summarized in the table below.
| Parameter | Value |
| HPLC System | Standard HPLC system with a UV detector |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
Method Validation Summary
The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ), are presented below. This data is representative of the performance of this method.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Experimental Protocols
Preparation of Mobile Phase
-
Carefully measure 600 mL of HPLC-grade acetonitrile, 400 mL of HPLC-grade water, and 1 mL of phosphoric acid.
-
Combine the components in a suitable glass container.
-
Mix thoroughly and degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) for at least 15 minutes before use.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample using the calibration curve.
Diagrams
Caption: General workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC method validation parameters.
References
Application Note: Synthesis of Ethyl p-tolylacetate via Fischer Esterification
Introduction
Ethyl p-tolylacetate is an important ester with applications in the fragrance and flavor industries, as well as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The Fischer esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2] This reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[3][4] This application note provides a detailed experimental protocol for the synthesis of this compound from p-tolylacetic acid and ethanol using sulfuric acid as a catalyst.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| p-Tolylacetic Acid | 150.17 | 15.0 g | 0.1 |
| Ethanol (absolute) | 46.07 | 50 mL | ~0.85 |
| Sulfuric Acid (conc.) | 98.08 | 2 mL | - |
| Diethyl Ether | 74.12 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine (Saturated NaCl Solution) | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 15.0 g (0.1 mol) of p-tolylacetic acid and 50 mL of absolute ethanol.
-
Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[5][6] Continue refluxing with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a 250 mL separatory funnel.
-
Extraction: Add 50 mL of diethyl ether to the separatory funnel and wash the organic layer sequentially with:
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude this compound can be purified by distillation under reduced pressure. Collect the fraction boiling at 116-118 °C/13 mmHg.
Characterization:
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
¹H NMR (CDCl₃): δ 7.15 (d, 2H), 7.10 (d, 2H), 4.12 (q, 2H), 3.55 (s, 2H), 2.32 (s, 3H), 1.23 (t, 3H).
-
IR (neat, cm⁻¹): 1735 (C=O, ester), 1150 (C-O).
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.
-
Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.
-
The reaction and extraction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, at all times.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols: The Use of Ethyl p-tolylacetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl p-tolylacetate is a versatile aromatic ester that serves as a valuable building block in organic synthesis. Its chemical structure, featuring an ester functional group and a reactive methylene group activated by the adjacent p-tolyl ring, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions, including condensation, alkylation, reduction, and hydrolysis. These reactions are fundamental in the synthesis of more complex molecules, including pharmaceutical intermediates and fragrance compounds.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 116-118 °C at 13 mmHg | |
| Density | 1.008 g/mL at 25 °C | |
| Refractive Index | n20/D 1.496 | |
| CAS Number | 14062-19-2 | [1] |
Application 1: Condensation Reactions
This compound is an excellent substrate for various condensation reactions, which are crucial for carbon-carbon bond formation. The active methylene group can be deprotonated by a suitable base to form a nucleophilic enolate, which can then react with various electrophiles.
Claisen Condensation
The Claisen condensation of this compound with an ester, such as diethyl oxalate, leads to the formation of a β-keto ester. This reaction is a powerful tool for constructing more complex carbon skeletons.[2][3]
Reaction Scheme:
Experimental Protocol: Synthesis of Diethyl 2-(p-tolyl)malonate
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Base Preparation: In the flask, dissolve sodium metal (1.0 eq) in absolute ethanol (anhydrous) to prepare a fresh solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add this compound (1.0 eq) dropwise via the addition funnel with vigorous stirring.
-
Condensation: After the addition of this compound is complete, add diethyl oxalate (1.05 eq) dropwise, maintaining a low temperature.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize it with a dilute acid (e.g., 1 M HCl). Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Product | Yield |
| This compound | Diethyl Oxalate | Sodium Ethoxide | Ethanol | Reflux | 2-4 h | Diethyl 2-(p-tolyl)malonate | ~70-80% (estimated) |
Darzens Condensation
The Darzens condensation of this compound with an aldehyde or ketone in the presence of a base yields an α,β-epoxy ester (glycidic ester).[4][5] This reaction is valuable for the synthesis of epoxides, which are important intermediates in the synthesis of various organic compounds.
Experimental Protocol: Synthesis of Ethyl 3-(p-tolyl)glycidate
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent like anhydrous diethyl ether.
-
Base Addition: Cool the flask in an ice bath and add a strong base, such as sodium ethoxide (1.1 eq) or potassium tert-butoxide, dropwise with stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.
-
Work-up: Quench the reaction by adding cold water.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent. The resulting glycidic ester can be purified by column chromatography.
Application 2: Alkylation
The α-protons of this compound are acidic and can be removed by a strong base to form an enolate, which can then be alkylated by reacting with an alkyl halide. This reaction is a key step in the synthesis of various substituted acetic acid derivatives.
Experimental Protocol: Synthesis of Ethyl 2-(p-tolyl)butanoate
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath) and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise.
-
Alkylation: After stirring for 30-60 minutes at -78 °C, add ethyl iodide (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with diethyl ether.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by distillation under reduced pressure.
Quantitative Data:
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Product | Yield |
| This compound | Ethyl Iodide | LDA | THF | -78 °C to RT | Ethyl 2-(p-tolyl)butanoate | High (expected) |
Application 3: Reduction
The ester functionality of this compound can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Synthesis of 2-(p-tolyl)ethanol
-
Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.0 eq) in anhydrous diethyl ether or THF.
-
Addition of Ester: Cool the suspension in an ice bath. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Work-up: Cautiously quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filtration: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with diethyl ether.
-
Purification: Dry the combined filtrate over anhydrous sodium sulfate, and remove the solvent by rotary evaporation. The product, 2-(p-tolyl)ethanol, can be purified by distillation.
Quantitative Data:
| Substrate | Reducing Agent | Solvent | Product | Yield |
| This compound | LiAlH₄ | Diethyl Ether or THF | 2-(p-tolyl)ethanol | >90% (expected) |
Application 4: Hydrolysis
This compound can be hydrolyzed to its corresponding carboxylic acid, p-tolylacetic acid, under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis
Experimental Protocol:
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq) with an excess of a dilute aqueous acid (e.g., 10% H₂SO₄ or HCl).
-
Heating: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling, if the product precipitates, it can be collected by filtration. Otherwise, extract the reaction mixture with a suitable organic solvent like diethyl ether.
-
Purification: Wash the organic extract with water, dry it over anhydrous sodium sulfate, and remove the solvent to yield p-tolylacetic acid. Recrystallization from a suitable solvent can be performed for further purification.
Base-Mediated Hydrolysis (Saponification)
Experimental Protocol:
-
Reaction Mixture: Dissolve this compound (1.0 eq) in a mixture of ethanol and an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 10-20% solution).
-
Heating: Heat the mixture under reflux until the hydrolysis is complete (TLC monitoring).
-
Work-up: Cool the reaction mixture and remove the ethanol by rotary evaporation. Dilute the residue with water and acidify with a mineral acid (e.g., concentrated HCl) until the p-tolylacetic acid precipitates.
-
Purification: Collect the precipitated carboxylic acid by filtration, wash it with cold water, and dry it. Recrystallization can be used for further purification.
Application in the Synthesis of Bioactive Molecules
This compound is a key starting material in the total synthesis of the antifungal agent (-)-incrustoporin . The synthesis involves an aldol condensation of the enolate of this compound with a chiral aldehyde.
Visualizing the Synthetic Pathways
Claisen Condensation Workflow
Caption: Workflow for the Claisen condensation of this compound.
Alkylation Experimental Workflow```dot
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a readily available and highly useful starting material in organic synthesis. The protocols and data presented herein demonstrate its utility in fundamental carbon-carbon bond-forming reactions, functional group interconversions, and as a precursor for the synthesis of complex and biologically active molecules. These application notes provide a solid foundation for researchers and professionals in the fields of chemistry and drug development to effectively utilize this compound in their synthetic endeavors.
References
- 1. Buy Diethyl 2-(p-tolyl)malonate | 29148-27-4 [smolecule.com]
- 2. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 3. Asymmetric induction in Darzens condensation by means of (–)-8-phenylmenthyl and (–)-menthyl auxiliaries - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
Application of Ethyl p-tolylacetate in the Fragrance and Flavor Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl p-tolylacetate is an aromatic ester valued in the fragrance and flavor industry for its characteristic sweet, floral, and fruity aroma and taste. This document provides detailed application notes and experimental protocols for the use of this compound, catering to researchers, scientists, and professionals involved in fragrance and flavor development.
Physicochemical Properties
This compound, also known as ethyl 4-methylphenylacetate, is a colorless to slightly yellow liquid.[1] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| CAS Number | 14062-19-2 | [2] |
| Appearance | Clear colorless to slightly yellow liquid | [1] |
| Boiling Point | 116-118 °C at 13 mmHg | |
| Density | 1.008 g/mL at 25 °C | |
| Refractive Index | n20/D 1.496 | |
| Flash Point | 109 °C (228.2 °F) - closed cup |
Organoleptic Profile
This compound possesses a distinct sensory profile that makes it a versatile ingredient in both fragrance and flavor formulations.
Fragrance Profile
The olfactory characteristics of this compound are described as a complex blend of floral, green, and fruity notes. It is often characterized by sweet, berry, and cherry-like aromas with powdery undertones.
| Fragrance Descriptors |
| Floral |
| Green |
| Fruity |
| Sweet |
| Berry |
| Cherry |
| Powdery |
Flavor Profile
The taste of this compound is predominantly sweet and fruity, with nuances of floral, cherry, almond, and vanilla. This profile makes it suitable for inclusion in a variety of flavor compositions.
| Flavor Descriptors |
| Sweet |
| Floral |
| Fruity |
| Cherry |
| Almond |
| Vanilla |
Applications and Recommended Use Levels
This compound is utilized in a range of fragrance and flavor applications. While specific quantitative data for its use levels are not extensively published, typical concentrations for similar fruity esters can provide guidance. For instance, the related compound ethyl phenylacetate is used at 0.01-1% in fine fragrances and 0.1-3% in functional fragrances.[3]
Fragrance Applications
In perfumery, this compound can be used to impart a soft, sweet, and floral-fruity character to a wide array of fragrance types.
| Application | Recommended Use Level (as a starting point) |
| Fine Fragrance | 0.1 - 2.0% |
| Personal Care (Lotions, Creams) | 0.05 - 0.5% |
| Soaps and Shampoos | 0.1 - 1.0% |
Flavor Applications
Its sweet and fruity profile makes this compound a suitable component in various flavor formulations, particularly those with cherry and honey notes. It is important to note that for flavor applications, adherence to regulatory guidelines such as those provided by FEMA (Flavor and Extract Manufacturers Association) is crucial.
| Application | Recommended Use Level (as a starting point) |
| Cherry Flavors | 10 - 50 ppm |
| Honey Flavors | 5 - 30 ppm |
| General Fruit Flavors (e.g., Berry) | 5 - 25 ppm |
| Baked Goods | 10 - 40 ppm |
| Beverages | 2 - 10 ppm |
Experimental Protocols
Synthesis of this compound via Fischer-Speier Esterification
This protocol describes the synthesis of this compound from p-tolylacetic acid and ethanol using an acid catalyst, a classic example of Fischer-Speier esterification.[4][5][6][7][8]
Materials:
-
p-Tolylacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or other suitable acid catalyst like p-toluenesulfonic acid)
-
Sodium bicarbonate solution (5% aqueous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine p-tolylacetic acid and an excess of absolute ethanol (typically a 3 to 5-fold molar excess).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water
-
5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid)
-
Brine
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.
Sensory Evaluation Protocol
This protocol outlines a method for the sensory evaluation of this compound by a trained panel, based on quantitative descriptive analysis (QDA).[9][10][11]
Objective: To identify and quantify the key aroma and flavor attributes of this compound.
Panelists: A panel of 8-12 trained individuals with demonstrated sensory acuity.
Sample Preparation:
-
Aroma Evaluation: Prepare a series of dilutions of this compound in a suitable odorless solvent (e.g., dipropylene glycol for fragrances, ethanol/water mixture for flavors) at concentrations of 0.1%, 1%, and 5%. Present the samples on smelling strips or in capped glass vials.
-
Flavor Evaluation: Prepare a series of dilutions in a neutral base (e.g., sugar water for sweet applications) at concentrations of 5, 10, and 25 ppm.
Evaluation Procedure:
-
Lexicon Development: In a preliminary session, have the panel collaboratively develop a lexicon of descriptive terms for the aroma and flavor of this compound.
-
Individual Assessment: In individual sensory booths under controlled conditions (lighting, temperature, and air circulation), present the panelists with the coded, randomized samples.
-
Rating: Instruct panelists to rate the intensity of each descriptor from the agreed-upon lexicon on a structured scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely strong).
-
Data Analysis: Analyze the data statistically (e.g., using ANOVA) to determine the mean intensity ratings for each attribute and to assess panelist performance.
Signaling Pathways
Olfactory Signaling Pathway
The perception of fruity esters like this compound is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This binding event triggers a G-protein-coupled signaling cascade.
Caption: Olfactory signaling pathway for fruity esters.
Gustatory (Sweet Taste) Signaling Pathway
The sweet taste of compounds like this compound is primarily mediated by the T1R2/T1R3 G-protein coupled receptor expressed in taste receptor cells on the tongue.
Caption: Gustatory signaling pathway for sweet taste.
Logical Workflow for Fragrance/Flavor Development
The development of a new fragrance or flavor incorporating this compound follows a structured workflow from initial concept to final product.
Caption: Fragrance/Flavor development workflow.
References
- 1. gargchemical.com [gargchemical.com]
- 2. swesiaq.se [swesiaq.se]
- 3. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. operachem.com [operachem.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.brewersassociation.org [cdn.brewersassociation.org]
- 11. independentbrewers.org.au [independentbrewers.org.au]
Application Notes & Protocols for the Purification of Crude Ethyl p-tolylacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl p-tolylacetate is an ester commonly synthesized via Fischer esterification of p-toluic acid and ethanol, with an acid catalyst like sulfuric acid.[1][2] The crude product from this synthesis typically contains several impurities, including unreacted starting materials, the acid catalyst, and water.[3][4] Effective purification is crucial to obtain a product of high purity for subsequent research and development applications. These notes provide detailed protocols for the purification of crude this compound using standard laboratory techniques.
Common Impurities in Crude this compound
Following a typical Fischer esterification, the crude product is likely to contain:
-
Unreacted p-toluic acid: A solid carboxylic acid.
-
Excess Ethanol: The alcohol used in the esterification.
-
Acid Catalyst: Typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5]
-
Water: A byproduct of the esterification reaction.
-
Side-products: Minimal amounts of other byproducts may be present depending on reaction conditions.
Purification Workflow
The overall strategy involves an initial aqueous workup to remove acidic and water-soluble impurities, followed by drying and a primary purification step. For applications requiring exceptionally high purity, a secondary chromatographic step can be implemented.
Caption: Purification workflow for this compound.
Experimental Protocols
Protocol 1: Initial Aqueous Workup
This protocol aims to remove the acid catalyst, unreacted p-toluic acid, and the majority of the excess ethanol.
Materials:
-
Crude this compound reaction mixture
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Methodology:
-
Cool the crude reaction mixture to room temperature and transfer it to a separatory funnel of appropriate size.
-
Carefully add saturated sodium bicarbonate solution to the separatory funnel in portions. Caution: CO₂ gas will evolve; vent the funnel frequently and with care. Continue adding the bicarbonate solution until gas evolution ceases, indicating complete neutralization of all acids.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[6] Separate and discard the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove dissolved water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when swirled, indicating sufficient drying.
-
Filter the mixture through a fluted filter paper or a cotton plug to remove the drying agent, collecting the clear organic solution.
-
Concentrate the solution using a rotary evaporator to remove the extraction solvent (if any was used) and any remaining volatile impurities. The resulting residue is the partially purified this compound.
Protocol 2: Purification by Vacuum Distillation
This is the primary method for purifying this compound, which has a high boiling point.
Materials:
-
Partially purified this compound from Protocol 1
-
Distillation glassware (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle and stirrer
-
Boiling chips or magnetic stir bar
Methodology:
-
Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Connect the apparatus to the vacuum source. Slowly and carefully reduce the pressure to the desired level (e.g., 13 mmHg).
-
Once the vacuum is stable, begin heating the distillation flask gently using the heating mantle.
-
Collect any low-boiling fractions (forerun) that distill over first.
-
Monitor the temperature at the distillation head. Collect the main fraction distilling at a constant temperature. For this compound, this should be around 116-118 °C at 13 mmHg.
-
Once the main fraction has been collected, stop the distillation before the distilling flask runs dry.
-
Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Weigh the collected pure product and determine the yield. Confirm purity using methods described in the "Purity Assessment" section.
Protocol 3: High-Purity Purification by Flash Column Chromatography
This protocol is recommended when very high purity (>99.5%) is required.
Materials:
-
Distilled this compound
-
Chromatography column
-
Silica gel (230-400 mesh)
-
Eluent: Hexanes and Ethyl Acetate
-
Collection tubes or flasks
-
TLC plates and chamber
Methodology:
-
Determine Eluent System: Using Thin Layer Chromatography (TLC), find a solvent system that gives the product a retention factor (Rf) of approximately 0.3. A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 95:5 or 90:10 v/v).
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column. Ensure there are no air bubbles or cracks in the silica bed.
-
Load the Sample: Dissolve the distilled this compound in a minimal amount of the eluent. Carefully load this solution onto the top of the silica gel column.
-
Elute the Column: Add the eluent to the top of the column and apply gentle positive pressure. Begin collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.
Purity Assessment
The purity of the final product should be assessed using one or more of the following methods:
-
Gas Chromatography (GC): An effective method to determine the percentage purity of the volatile ester.[7]
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the structure and can reveal the presence of proton-containing impurities.[8]
-
Refractive Index: The refractive index of the pure liquid can be measured and compared to the literature value.[9]
Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [10] |
| Molecular Weight | 178.23 g/mol | [9] |
| Appearance | Clear, colorless to slightly yellow liquid | [9] |
| Density | 1.008 g/mL at 25 °C | [9] |
| Boiling Point | 116-118 °C at 13 mmHg | |
| Refractive Index (n20/D) | 1.496 | [9] |
| Typical Purity (Post-Distillation) | >98% | Assumed from standard practice |
| Typical Purity (Post-Chromatography) | >99.5% | Assumed from standard practice |
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 8. This compound(14062-19-2) 1H NMR [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Ethyl-p-tolylacetate [webbook.nist.gov]
Application Notes and Protocols for the Derivatization of Ethyl p-Tolylacetate for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of ethyl p-tolylacetate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The primary approach involves the initial hydrolysis of the ethyl ester to p-tolylacetic acid, followed by derivatization of the resulting carboxylic acid to enhance volatility for GC-MS or to introduce a fluorescent tag for sensitive HPLC detection.
Part 1: Hydrolysis of this compound to p-Tolylacetic Acid
For the derivatization of the carboxyl group, this compound must first be hydrolyzed to p-tolylacetic acid. Alkaline hydrolysis is an effective and widely used method for this transformation.
Experimental Protocol: Alkaline Hydrolysis
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M in methanol or water)
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (reflux condenser, round-bottom flask, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol).
-
Add an excess of sodium hydroxide solution to the flask.
-
Heat the mixture to reflux for 1-2 hours with stirring to ensure complete hydrolysis.
-
After cooling to room temperature, neutralize the reaction mixture with hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain p-tolylacetic acid. The success of the hydrolysis can be monitored by thin-layer chromatography (TLC) or by the disappearance of the ester peak and the appearance of the acid peak in a preliminary GC-MS or HPLC analysis. A study on the alkaline hydrolysis of ethyl acetate reported a maximum conversion of 96% within five minutes under optimal conditions[1][2].
Part 2: Derivatization of p-Tolylacetic Acid for GC-MS Analysis
For GC-MS analysis, derivatization is employed to increase the volatility and thermal stability of p-tolylacetic acid. Silylation is a common and effective technique for this purpose.
Application Note: Silylation with BSTFA for GC-MS Analysis
Silylation involves the replacement of the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a highly effective reagent for this transformation. The resulting TMS ester of p-tolylacetic acid is more volatile and provides sharp, symmetrical peaks in GC analysis.
Experimental Protocol: Silylation of p-Tolylacetic Acid
Materials and Reagents:
-
p-Tolylacetic acid sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
Procedure:
-
Place the dried p-tolylacetic acid sample (typically 100 µg to 1 mg) into a reaction vial.
-
Add 100 µL of anhydrous solvent to dissolve the sample.
-
Add 100 µL of BSTFA (a significant molar excess). If using a catalyst, a mixture of BSTFA + 1% TMCS can be used.
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes.[3] Optimization of reaction time and temperature may be required for maximum yield.
-
Cool the vial to room temperature.
-
The derivatized sample can be directly injected into the GC-MS system.
Quantitative Data (Representative)
The following table summarizes representative quantitative data for the analysis of derivatized carboxylic acids using silylation for GC-based methods.
| Parameter | Value | Compound Class/Method |
| Limit of Detection (LOD) | 100 nmol L⁻¹ | Silylated Alkanols by GC-ICP-MS[4] |
| 0.28 µmol L⁻¹ | Silylated Orotic Acid by GC-MS[5] | |
| Reaction Time | 30 - 240 min | Silylation with BSTFA/TMCS[6] |
| Reaction Temperature | Ambient to 80°C | Silylation with BSTFA/TMCS[6] |
Part 3: Derivatization of p-Tolylacetic Acid for HPLC Analysis
For HPLC analysis, derivatization is used to attach a chromophore or fluorophore to p-tolylacetic acid, which otherwise lacks strong UV absorption or fluorescence, thereby significantly enhancing detection sensitivity.
Application Note: Fluorescent Labeling for HPLC Analysis
Coumarin-based reagents, such as 4-bromomethyl-7-methoxycoumarin (Br-Mmc), are excellent for derivatizing carboxylic acids for highly sensitive fluorescence detection. The reaction forms a fluorescent ester that can be easily separated by reversed-phase HPLC.
Experimental Protocol: Fluorescent Derivatization of p-Tolylacetic Acid
Materials and Reagents:
-
p-Tolylacetic acid sample
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
-
Crown ether catalyst (e.g., 18-crown-6)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or acetonitrile
-
Reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
Dissolve the p-tolylacetic acid sample in 200 µL of anhydrous acetone in a reaction vial.
-
Add a 1.5 to 2-fold molar excess of a 1 mg/mL solution of 4-bromomethyl-7-methoxycoumarin in acetone.
-
Add a catalytic amount of 18-crown-6 (approximately 0.1 equivalents relative to the carboxylic acid).
-
Add a 3-fold molar excess of anhydrous potassium carbonate.
-
Seal the vial and heat at 80°C for 30-60 minutes with stirring.
-
Cool the reaction mixture to room temperature.
-
Centrifuge or filter the mixture to remove the potassium carbonate.
-
The supernatant containing the derivatized p-tolylacetic acid can be diluted with the mobile phase and injected into the HPLC system.
Quantitative Data (Representative)
The following table presents representative quantitative data for the HPLC analysis of carboxylic acids after derivatization with fluorescent labels.
| Parameter | Value | Compound Class/Method |
| Limit of Detection (LOD) | 5 to 10 µg L⁻¹ | Perfluorinated Carboxylic Acids with 3-bromoacetyl coumarin[7] |
| 7.33 x 10⁻¹¹ M | Phenylacetic Acid with Nile Blue[8] | |
| Excitation Wavelength (λex) | 322 nm | 7-Methoxycoumarin-4-acetic acid[9] |
| 330 nm | Derivatization with BrMMC[7][10] | |
| Emission Wavelength (λem) | 381 nm | 7-Methoxycoumarin-4-acetic acid[9] |
| 390 nm | Derivatization with BrMMC[7][10] | |
| Linearity Range | 0.025 to 0.5 mg L⁻¹ | Perfluorinated Carboxylic Acids with 3-bromoacetyl coumarin[7] |
Visualizations
Workflow for Derivatization and Analysis
Caption: Overall workflow for the derivatization and analysis of this compound.
Logical Relationship for Analytical Method Selection
Caption: Decision pathway for selecting an analytical method.
References
- 1. [PDF] A Comparative Study of Alkaline Hydrolysis of Ethyl Acetate Using Design of Experiments | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. restek.com [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical derivatization-a tool for determination of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible diode laser-induced fluorescence detection of phenylacetic acid in plasma derivatized with Nile blue and using precolumn phase transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectrum [MCA (7-Methoxycoumarin-4-acetic acid)] | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ethyl p-Tolylacetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl p-tolylacetate and increasing its yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of p-tolylacetic acid and ethanol.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Equilibrium Limitation: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1][2] | • Use Excess Ethanol: Employ a significant molar excess of ethanol (e.g., 5-10 equivalents) to drive the equilibrium towards the formation of the ester.[3] • Remove Water: Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms.[1][3] Alternatively, add a drying agent such as molecular sieves to the reaction mixture.[1] |
| Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount.[1] | • Use a fresh, anhydrous acid catalyst. • Ensure a catalytic amount (typically 1-5 mol% relative to the carboxylic acid) is used. | |
| Low Reaction Temperature: The reaction rate may be too slow to achieve a high conversion in a reasonable timeframe.[1] | • Heat the reaction mixture to a gentle reflux. The optimal temperature is typically between 80-85°C.[3] | |
| Short Reaction Time: The reaction may not have had enough time to reach equilibrium or completion. | • Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the p-tolylacetic acid spot is no longer visible.[1] | |
| Dark Brown or Black Reaction Mixture | Side Reactions: At elevated temperatures and under strong acidic conditions, side reactions such as dehydration of the alcohol to form ethers or polymerization may occur.[1] | • Maintain a gentle reflux and avoid excessive heating. • Consider using a milder catalyst. |
| Difficulty in Product Isolation | Incomplete Removal of Unreacted Acid: p-Tolylacetic acid remaining in the organic layer can complicate purification. | • During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted p-tolylacetic acid by converting it to its water-soluble salt.[4] |
| Emulsion Formation During Extraction: A stable emulsion can form during the aqueous workup, making layer separation difficult.[5] | • Add brine (a saturated solution of NaCl) to the separatory funnel to help break the emulsion.[4][5] | |
| Product Loss During Purification: The product may be lost during washing or distillation steps. | • Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer.[1] • Carefully monitor the distillation temperature to avoid loss of the product. The boiling point of this compound is 116-118 °C at 13 mmHg. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound?
A1: The most common and effective method is the Fischer esterification of p-tolylacetic acid with ethanol using an acid catalyst. This is an equilibrium-driven reaction where the removal of water or the use of an excess of one reactant is crucial for achieving a high yield.[3][6]
Q2: How can I significantly increase the yield of my esterification reaction?
A2: To maximize the yield, you should focus on shifting the reaction equilibrium to the product side. The two most effective strategies are:
-
Using a large excess of ethanol: This increases the concentration of one of the reactants, favoring the forward reaction.[3] Studies on similar esterifications have shown that increasing the alcohol-to-acid molar ratio can dramatically increase the yield.[3]
-
Continuously removing water: Water is a byproduct, and its removal prevents the reverse reaction (hydrolysis of the ester). This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1][3]
Q3: What are the best catalysts for this synthesis?
A3: Strong protic acids are the most common and effective catalysts. These include:
-
Concentrated Sulfuric Acid (H₂SO₄): A highly effective and widely used catalyst.[3]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, less corrosive alternative to sulfuric acid that is also very effective.[1]
Both are typically used in catalytic amounts (1-5 mol%).
Q4: What are the potential side reactions I should be aware of?
A4: Under the acidic and heated conditions of the Fischer esterification, potential side reactions include:
-
Dehydration of ethanol: At high temperatures, the acid catalyst can promote the dehydration of ethanol to form diethyl ether.
-
Polymerization or other reactions: Although less common for this specific substrate, strong acid and heat can sometimes lead to undesired side reactions, indicated by a darkening of the reaction mixture.[1]
Q5: How do I properly purify the synthesized this compound?
A5: A standard purification procedure involves the following steps:
-
Neutralization and Washing: After the reaction is complete, cool the mixture and dilute it with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with:
-
Water to remove the bulk of the ethanol and some acid.
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any remaining acid catalyst and unreacted p-tolylacetic acid.[4]
-
Brine (saturated NaCl solution) to remove most of the dissolved water in the organic layer and help break any emulsions.[4][5]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7]
-
Solvent Removal and Distillation: Filter off the drying agent and remove the organic solvent using a rotary evaporator. The crude this compound can then be purified by vacuum distillation.
Data Presentation
Effect of Reactant Molar Ratio on Ester Yield in Fischer Esterification
The following table, based on data from analogous Fischer esterification reactions, illustrates the significant impact of the alcohol-to-carboxylic acid molar ratio on the equilibrium yield of the ester.
| Molar Ratio (Alcohol:Acid) | Approximate Ester Yield at Equilibrium |
| 1:1 | ~65%[3] |
| 10:1 | ~97%[3] |
| 100:1 | ~99%[3] |
Note: These are generalized yields for Fischer esterification and may vary for the specific synthesis of this compound.
Experimental Protocols
Key Experiment: Fischer Esterification of p-Tolylacetic Acid
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
p-Tolylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (if using a Dean-Stark trap)
-
Diethyl ether (or ethyl acetate) for extraction
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylacetic acid (1 equivalent), a large excess of anhydrous ethanol (e.g., 10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.02 equivalents).
-
Alternative for water removal: If using a Dean-Stark trap, use a smaller excess of ethanol (e.g., 2-3 equivalents) and toluene as the solvent. Fill the Dean-Stark trap with toluene before starting the reaction.
-
-
Reflux: Heat the reaction mixture to a gentle reflux.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting carboxylic acid is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a large excess of ethanol was used, remove most of it by rotary evaporation.
-
Dilute the residue with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Fischer Esterification Reaction Mechanism
Caption: Mechanism of Fischer Esterification.
Experimental Workflow for this compound Synthesis
Caption: Synthesis and Purification Workflow.
References
Troubleshooting low yield in Fischer esterification reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, particularly low yield, encountered during Fischer esterification reactions.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific problems.
Question: My reaction is not proceeding to completion, resulting in a low yield of the desired ester. What are the common causes and solutions?
Possible Causes:
-
Equilibrium Limitation: The Fischer esterification is a reversible reaction, and the equilibrium may not favor the products under your current conditions. Without intervention, the reaction will reach an equilibrium point with significant amounts of starting materials remaining.[1][2][3][4]
-
Presence of Water: Water is a product of the reaction. Its accumulation can shift the equilibrium back toward the starting materials (the principle of Le Châtelier), hydrolyzing the ester as it forms.[1][2][3][4][5][6] The starting materials themselves may also contain water.
-
Insufficient or Inactive Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount, leading to a slow reaction rate.[6] Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).[1][4]
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. Conversely, excessively high temperatures can promote side reactions like dehydration of the alcohol.[5][6]
-
Steric Hindrance: Bulky groups on the carboxylic acid or the alcohol can slow down the reaction rate.[5][7] Tertiary alcohols are particularly problematic as they are prone to elimination reactions under acidic conditions.[4][8]
-
Side Reactions: Unwanted side reactions, such as the formation of ethers from the alcohol, can consume starting materials and reduce the yield.[6]
Suggested Solutions:
-
Shift the Equilibrium:
-
Use an Excess of a Reactant: Employ a large excess of one of the reactants, typically the more abundant and less expensive one (often the alcohol).[1][3][4][5][9] Using the alcohol as the solvent is a common strategy.[4][10]
-
Remove Water as it Forms: This is one of the most effective methods to drive the reaction to completion.[2][3][4][5][6]
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent like toluene or hexane to continuously remove water.[1][3][4][6][10]
-
Drying Agents: Add a drying agent, such as molecular sieves (3Å or 4Å), directly to the reaction mixture.[2][3][4][6] Sulfuric acid also acts as a dehydrating agent.[5][11]
-
-
-
Optimize Catalyst and Conditions:
-
Catalyst Choice: Ensure you are using an appropriate and active acid catalyst. Solid acid catalysts like Dowex H+ resin can also be used and are often easier to remove.[5][9]
-
Temperature Control: Most Fischer esterifications require heating to reflux to proceed at an efficient rate.[5] Typical temperatures range from 60–110 °C.[4] Monitor the reaction to avoid decomposition.
-
-
Address Reactant Issues:
-
Purity: Ensure that your carboxylic acid and alcohol are pure and, importantly, anhydrous.
-
Reactant Suitability: The reaction is most effective for primary and secondary alcohols.[4][12] For tertiary alcohols or sterically hindered substrates, consider alternative esterification methods like the Steglich esterification.[3][4]
-
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to diagnose and resolve low yield issues.
Caption: A decision tree for troubleshooting low yield in Fischer esterification.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Ester Yield
Using an excess of one reactant can significantly shift the reaction equilibrium, increasing the product yield. A study using acetic acid and ethanol demonstrates this effect clearly.[1]
| Molar Ratio (Ethanol:Acetic Acid) | Approximate Ester Yield at Equilibrium |
| 1 : 1 | 65% |
| 10 : 1 | 97% |
| 100 : 1 | 99% |
Table 2: Comparison of Water Removal Techniques
The continuous removal of water is a critical strategy for maximizing yield.[1][2][3][4][6]
| Technique | Description | Advantages | Disadvantages |
| Dean-Stark Apparatus | Uses azeotropic distillation with a water-immiscible solvent (e.g., toluene) to physically separate water.[1][10] | Highly effective for continuous removal; allows visual monitoring of water formation. | Requires an additional solvent and specialized glassware; reaction temperature is limited by the azeotrope's boiling point. |
| Molecular Sieves | Anhydrous porous materials (e.g., 3Å or 4Å zeolites) that trap water molecules from the reaction mixture.[2][3] | Simple to implement; avoids the need for a second solvent. | Can be less efficient than a Dean-Stark trap; sieves must be properly activated (dried) before use. |
| Excess Sulfuric Acid | Concentrated H₂SO₄ acts as both a catalyst and a strong dehydrating agent.[5][11] | Combines catalysis and water removal in one reagent. | Can lead to charring or side reactions with sensitive substrates; requires careful neutralization during workup. |
Frequently Asked Questions (FAQs)
Q1: Why is the Fischer esterification reaction reversible? The reaction is an equilibrium process because the energy levels of the reactants (carboxylic acid and alcohol) and the products (ester and water) are relatively close.[13] There is no strong thermodynamic driving force pushing the reaction in one direction, so both the forward reaction (esterification) and the reverse reaction (ester hydrolysis) occur simultaneously.[1][2]
Q2: What is the specific role of the acid catalyst? The acid catalyst, typically a strong Brønsted acid like H₂SO₄, plays a crucial role in activating the carboxylic acid.[3][5] It protonates the carbonyl oxygen of the carboxylic acid.[2][14] This protonation makes the carbonyl carbon much more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol, thereby increasing the reaction rate.[3][14] The catalyst is regenerated at the end of the reaction.[13]
Q3: How does Le Châtelier's Principle apply to improving my yield? Le Châtelier's Principle states that if a change is made to a system at equilibrium, the system will shift to counteract that change.[15] In Fischer esterification:
-
R-COOH + R'-OH ⇌ R-COOR' + H₂O
-
Removing a Product: By continuously removing water, the equilibrium shifts to the right to produce more water, and consequently, more ester.[1][15]
-
Adding a Reactant: By adding a large excess of one reactant (e.g., the alcohol), the equilibrium shifts to the right to consume that reactant, again forming more ester.[1][15]
Visualizing Le Châtelier's Principle
Caption: Shifting equilibrium to favor product formation.
Q4: Can tertiary alcohols be used in Fischer esterification? It is generally not recommended. Tertiary alcohols are prone to undergo rapid dehydration (elimination) in the presence of strong acids to form alkenes, which is a significant side reaction that competes with the desired esterification.[4][8]
Q5: What are some common side reactions to be aware of? Besides the reverse hydrolysis reaction, potential side reactions include:
-
Dehydration of the alcohol to form an alkene (especially for secondary and tertiary alcohols).[8]
-
Formation of an ether from two molecules of the alcohol, particularly at high temperatures with a strong acid catalyst.[6]
-
For sensitive substrates, charring or decomposition can occur in the presence of strong, hot acid.
Experimental Protocols
Protocol 1: General Procedure for Esterification using a Dean-Stark Trap
This protocol describes the synthesis of cyclohexyl hippurate, adapted from a literature procedure.[10]
Materials:
-
Hippuric acid (1 eq)
-
Cyclohexanol (1 eq)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 eq)
-
Toluene (sufficient to fill the reaction flask and Dean-Stark trap)
-
Ethyl acetate (for workup)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging the Flask: To the round-bottom flask, add hippuric acid, cyclohexanol, p-TsOH, and toluene.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the vapor condenses, the denser water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.[1][10]
-
Monitoring: Continue refluxing until the theoretical amount of water has been collected in the trap, or until the reaction completion is confirmed by a monitoring technique like Thin Layer Chromatography (TLC). This can take several hours.[10]
-
Cooling: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and then with brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified further, typically by recrystallization or column chromatography.
Experimental Workflow Diagram
Caption: Workflow for Fischer esterification using a Dean-Stark apparatus.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. Acid Catalyst Comparison in Fischer Esterification Reactions [scholarsphere.psu.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Video: Esterification - Concept [jove.com]
- 12. jk-sci.com [jk-sci.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How can Fischer esterification equilibrium be shifted to produce more est.. [askfilo.com]
Side reactions and by-product formation in Ethyl p-tolylacetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl p-tolylacetate. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common laboratory method for synthesizing this compound is the Fischer-Speier esterification of p-toluic acid with ethanol.[1][2][3] This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is reversible, and the equilibrium can be shifted towards the product side by using an excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction.[1][3]
Q2: What are the main side reactions and by-products I should be aware of?
During the synthesis of this compound via Fischer esterification, several side reactions can occur, leading to the formation of by-products that can complicate purification and reduce the overall yield. The primary side reactions include:
-
Incomplete Reaction: Due to the reversible nature of the Fischer esterification, the reaction may not go to completion, resulting in the presence of unreacted p-toluic acid and ethanol in the final product mixture.[1][2]
-
Diethyl Ether Formation: When using a strong acid catalyst like sulfuric acid at elevated temperatures, ethanol can undergo acid-catalyzed dehydration to form diethyl ether.[4]
-
Formation of Water: Water is a by-product of the esterification reaction itself.[1][2] Its presence can shift the equilibrium back towards the reactants, thus lowering the yield of the desired ester.
Q3: How can I improve the yield of this compound?
Several strategies can be employed to maximize the yield of the desired ester:
-
Use of Excess Reactant: Employing a large excess of ethanol can shift the reaction equilibrium towards the formation of this compound, in accordance with Le Châtelier's principle.[2]
-
Removal of Water: Actively removing water as it is formed can drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.[1]
-
Choice of Catalyst: While sulfuric acid is a common catalyst, other catalysts like p-toluenesulfonic acid may also be effective and can sometimes lead to fewer side reactions.
-
Reaction Time and Temperature: Optimizing the reaction time and temperature is crucial. Prolonged reaction times at very high temperatures may favor the formation of by-products like diethyl ether. Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete reaction due to equilibrium. 2. Insufficient heating or reaction time. 3. Loss of product during workup and purification. 4. Water present in the reaction mixture. | 1. Use a larger excess of ethanol. 2. Ensure the reaction is refluxed at the appropriate temperature for a sufficient duration (monitor by TLC). 3. Perform extractions carefully to avoid loss of the organic layer. 4. Use anhydrous ethanol and ensure all glassware is dry. Consider using a Dean-Stark trap to remove water. |
| Presence of Unreacted p-Toluic Acid in Product | 1. Incomplete reaction. 2. Inefficient removal during workup. | 1. Increase the reaction time or the amount of catalyst. 2. Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the acidic p-toluic acid.[5] Test the aqueous layer with pH paper to ensure it is basic. |
| Contamination with Diethyl Ether | 1. Reaction temperature is too high. 2. High concentration of acid catalyst. | 1. Maintain the reaction temperature at the boiling point of ethanol without excessive heating. 2. Use the minimum effective amount of sulfuric acid. 3. Diethyl ether is volatile and can often be removed during the solvent evaporation step. Careful fractional distillation can also separate it from the higher-boiling this compound. |
| Product is an Emulsion or Difficult to Separate from Aqueous Layer | 1. Presence of unreacted starting materials or by-products acting as surfactants. 2. Vigorous shaking during extraction. | 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous layer. 2. Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| Final Product is Wet (Contains Water) | 1. Incomplete drying of the organic layer. | 1. Use an adequate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). 2. Ensure the drying agent is in contact with the solution for a sufficient amount of time with occasional swirling. 3. The organic solution should be clear, not cloudy, before decanting or filtering from the drying agent. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
p-Toluic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine p-toluic acid and a 5 to 10-fold molar excess of anhydrous ethanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of p-toluic acid) to the mixture while swirling.
-
Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction temperature should be maintained at the boiling point of ethanol.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to dilute the mixture and then wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any unreacted p-toluic acid and the sulfuric acid catalyst.[5] Repeat the wash until the aqueous layer is basic.
-
Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter or decant the dried organic solution into a clean, dry round-bottom flask.
-
Remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation if necessary.
Visualizations
To aid in understanding the reaction dynamics, the following diagram illustrates the primary reaction pathway and the key side reaction.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Sciencemadness Discussion Board - Synthesis of Diethyl Ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
Technical Support Center: Optimizing Reaction Conditions for p-Toluic Acid Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of p-toluic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the esterification of p-toluic acid?
A1: The most commonly employed catalysts for the Fischer esterification of p-toluic acid are strong protic acids. These include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA).[1][2] PTSA is often favored due to its high solubility in many organic solvents and its solid, non-volatile nature, which can simplify handling and work-up procedures.[3] Other catalysts that have been explored for esterification reactions, and could be applicable, include nitric acid, as well as more novel catalysts like p-sulfonic acid calix[n]arenes and Brønsted acidic ionic liquids.[1]
Q2: How can I drive the esterification reaction towards a higher yield of the ester product?
A2: The Fischer esterification is an equilibrium-controlled reaction. To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products.[2] This can be accomplished in a few ways:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the alcohol as it is often less expensive and easier to remove, will drive the reaction forward according to Le Châtelier's principle.[2][4]
-
Removal of Water: Water is a product of the reaction. Its removal as it is formed will shift the equilibrium to the right. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or cyclohexane), or by using a drying agent like molecular sieves.[2][5]
-
Ester Distillation: If the ester product has a lower boiling point than the reactants, it can be distilled off as it is formed.[2]
Q3: What are typical starting points for reaction temperature and time?
A3: The optimal temperature and reaction time are dependent on the specific alcohol being used, the catalyst, and the scale of the reaction. However, a general starting point is to heat the reaction mixture to reflux. For methanol, this would be around 65°C.[5] For higher boiling alcohols, the temperature will be higher. Reaction times can vary from a few hours to overnight (4 to 24 hours).[1][5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is the most effective way to determine the optimal reaction time.[1][6]
Q4: What is the purpose of the sodium bicarbonate wash during the work-up?
A4: The aqueous sodium bicarbonate (NaHCO₃) wash is a crucial step in the work-up procedure to neutralize and remove any unreacted p-toluic acid and the acid catalyst.[2][7] The carboxylic acid and the strong acid catalyst will react with the basic sodium bicarbonate to form their corresponding sodium salts, which are soluble in the aqueous layer and can thus be separated from the desired ester in the organic layer. This step is often accompanied by the evolution of carbon dioxide gas, so proper venting of the separatory funnel is necessary.[2][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Ester Yield | 1. Inactive catalyst. 2. Insufficient heating or reaction time. 3. Equilibrium not sufficiently shifted towards products. 4. Water present in reactants or glassware. | 1. Use fresh, anhydrous acid catalyst. 2. Ensure the reaction is maintained at the appropriate reflux temperature. Monitor the reaction by TLC or GC to determine completion.[6] 3. Increase the excess of the alcohol reactant or actively remove water using a Dean-Stark apparatus.[2] 4. Use anhydrous alcohol and ensure all glassware is thoroughly dried before starting the reaction. |
| Recovery of Starting Material (p-Toluic Acid) | 1. Incomplete reaction. 2. Inefficient extraction during work-up. | 1. See solutions for "Low or No Ester Yield". 2. Ensure the pH of the aqueous layer after the sodium bicarbonate wash is basic (pH > 8) to confirm all acidic components have been removed from the organic layer.[2] If necessary, repeat the bicarbonate wash. |
| Product is Contaminated (e.g., with unreacted alcohol) | 1. Inefficient removal of excess alcohol. 2. Incomplete drying of the organic layer. | 1. After the aqueous washes, ensure the organic layer is thoroughly evaporated under reduced pressure to remove any residual volatile alcohol. 2. Dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal.[2] Purify the crude product by distillation or column chromatography. |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Catalyst concentration is too high. | 1. Reduce the reaction temperature. High temperatures can lead to dehydration of some alcohols or other side reactions. 2. Optimize the catalyst loading. While catalytic, an excessively high concentration can sometimes promote side reactions. A typical range is 1-5 mol% relative to the carboxylic acid.[1][3] |
Quantitative Data Summary
The optimal conditions for esterification can vary significantly based on the specific substrates and catalyst used. The following tables summarize conditions and yields from studies on the esterification of various carboxylic acids, which can serve as a starting point for optimizing p-toluic acid esterification.
Table 1: Reaction Conditions for Esterification of Carboxylic Acids using p-Toluene Sulfonic Acid (PTSA) as a Catalyst
| Carboxylic Acid | Alcohol | Molar Ratio (Alcohol:Acid) | Catalyst Conc. (% w/w or mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Caffeic Acid | Methanol | 20:1 | 8% (mass ratio to substrate) | 65 | 4 | 84.0 | [5] |
| Adipic Acid | 2-Hydroxyethyl Acrylate | 2:1 (Acrylate:Acid) | 5 mol% | 140 | 4 | - | [1] |
| Oleic Acid | Trimethylolpropane | - | 1.5 - 2 wt.% | 105 - 120 | - | - | [3] |
Table 2: Comparison of Catalysts for Esterification of n-Butanol with Acetic Acid
| Catalyst | Catalyst Conc. | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Conversion (%) | Reference |
| Sulfuric Acid | 3% | 80 | 1:1 | 73 | [1] |
| p-TSA | 3% | 80 | 1:1 | 68.5 | [1] |
| Nitric Acid | 3% | 80 | 1:1 | 66.25 | [1] |
Experimental Protocols
General Protocol for the Esterification of p-Toluic Acid with an Alcohol (e.g., Methanol)
This protocol is a generalized procedure based on the Fischer esterification of benzoic acid and can be adapted for p-toluic acid.[2]
Materials:
-
p-Toluic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (or p-TSA)
-
Dichloromethane (or other suitable extraction solvent like ethyl acetate)
-
0.6 M Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Boiling chips
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine p-toluic acid and a 3-5 fold molar excess of methanol. Add a few boiling chips. Carefully add the acid catalyst (e.g., 2-5 mol% of concentrated sulfuric acid or p-TSA).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-4 hours. The progress of the reaction can be monitored using TLC.[6]
-
Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing deionized water. Rinse the reaction flask with dichloromethane and add it to the separatory funnel.[2]
-
Washing:
-
Shake the funnel, venting frequently, and separate the layers. The organic layer will contain the ester.
-
Wash the organic layer with a portion of 0.6 M aqueous sodium bicarbonate solution. Caution: CO₂ evolution (foaming) will occur. Swirl and vent frequently until gas evolution ceases.[2][7]
-
Separate the layers and test the aqueous layer to ensure it is basic (pH > 8). If not, repeat the bicarbonate wash.
-
Wash the organic layer with a portion of saturated sodium chloride solution (brine) to help remove dissolved water.[2]
-
-
Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purification: The resulting crude ester can be purified by distillation or column chromatography if necessary.
Visualizations
Caption: Workflow for p-Toluic Acid Esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
Technical Support Center: Purification of Ethyl p-tolylacetate
Welcome to the technical support center for the purification of Ethyl p-tolylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: The organic layer is not separating well from the aqueous layer during washing.
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Question: I'm washing my crude this compound with sodium bicarbonate solution, but the layers are not separating cleanly, and I have an emulsion. What should I do?
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Answer: Emulsion formation is a common issue when washing ester solutions, especially if the mixture is shaken too vigorously.
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Probable Causes:
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Vigorous shaking of the separatory funnel.
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High concentration of crude product.
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Presence of unreacted starting materials or byproducts that act as surfactants.
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Solutions:
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Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
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Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1]
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Time: Allow the separatory funnel to stand undisturbed for a longer period (10-20 minutes) to allow the layers to separate.
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Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
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Dilution: Dilute the mixture with more of the organic solvent used for extraction.
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Issue 2: The final product is still acidic after washing with a base.
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Question: I've washed my this compound solution with sodium bicarbonate, but a pH test of the organic layer (after wetting with a drop of water) still indicates it's acidic. How can I ensure all the acidic impurities are removed?
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Answer: Incomplete neutralization of acidic impurities, such as remaining p-toluic acid or the acid catalyst (e.g., sulfuric acid), is a common problem.
-
Probable Causes:
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Insufficient amount of basic solution used.
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Insufficient mixing between the organic and aqueous layers.
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The basic solution was not concentrated enough.
-
-
Solutions:
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Multiple Washes: Perform multiple washes with the basic solution (e.g., 5% sodium bicarbonate or sodium carbonate solution).[2] After each wash, test the pH of the aqueous layer to ensure it is basic.
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Saturated Solution: Use a saturated solution of sodium bicarbonate for a more effective wash.
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Check for CO2 Evolution: When adding the bicarbonate solution, initial effervescence (CO2 gas) is expected as it neutralizes the acid. Continue washing until no more gas is evolved upon addition of the basic solution.
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Extended Contact Time: Allow for a longer contact time between the two phases with gentle swirling to ensure complete neutralization.
-
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Issue 3: Low yield of this compound after purification.
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Question: After performing the full purification process (washing, drying, and distillation), my final yield of this compound is very low. What could be the reasons for this?
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Answer: A low yield can result from losses at various stages of the purification process.
-
Probable Causes:
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Incomplete reaction during synthesis.
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Loss of product during transfers between glassware.
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Dissolution of the ester in the aqueous washing layers.
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Decomposition of the ester during distillation, especially if overheated.
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Inefficient fractional distillation leading to the product being discarded with lower or higher boiling fractions.
-
-
Solutions:
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Optimize Synthesis: Ensure the initial esterification reaction goes to completion by using an excess of one reactant or by removing water as it is formed (e.g., using a Dean-Stark apparatus).[3]
-
Careful Transfers: Minimize the number of transfers and rinse glassware with a small amount of the solvent to recover all the product.
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Back-Extraction: After the initial aqueous wash, you can "back-extract" the aqueous layer with a fresh portion of the organic solvent to recover any dissolved ester.
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Vacuum Distillation: this compound has a high boiling point. To prevent decomposition, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation).[1][4]
-
Proper Distillation Technique: Ensure the distillation apparatus is set up correctly, with proper insulation and a well-placed thermometer to accurately monitor the vapor temperature. Collect fractions carefully based on the expected boiling point.
-
-
Issue 4: The distilled this compound is not pure.
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Question: I have distilled my this compound, but a GC-MS or NMR analysis shows the presence of impurities. What are the likely impurities and how can I remove them?
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Answer: The purity of the distilled product depends on the efficiency of the separation from its impurities.
-
Probable Causes and Impurities:
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Unreacted Ethanol: Has a much lower boiling point than this compound and should distill first. However, azeotropes can be a factor.
-
Unreacted p-Toluic Acid: Has a higher boiling point but can co-distill if not fully removed during the washing step.
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Water: Can co-distill with the product, potentially as an azeotrope.
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Side-products from synthesis: These may have boiling points close to the product.
-
-
Solutions:
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Efficient Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to improve the separation of components with different boiling points. Discard the forerun (the initial, lower-boiling fraction) which may contain residual solvent and ethanol.
-
Thorough Washing and Drying: Ensure all acidic impurities and water are removed before distillation.
-
Column Chromatography: If distillation does not provide the desired purity, column chromatography is an effective method for separating the ester from closely boiling impurities. A common solvent system for compounds of similar polarity is a mixture of hexane and ethyl acetate.[5] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. A good starting point for TLC analysis would be a 9:1 or 4:1 mixture of hexane:ethyl acetate. The less polar this compound will have a higher Rf value than the more polar impurities like p-toluic acid.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?
A1: The most common impurities are unreacted starting materials (p-toluic acid and ethanol), the acid catalyst (commonly sulfuric acid), and water, which is a byproduct of the reaction.[3]
Q2: What is the boiling point of this compound?
A2: The boiling point of this compound is approximately 116-118 °C at a reduced pressure of 13 mmHg.[6] Its boiling point at atmospheric pressure is significantly higher and distillation at this pressure may lead to decomposition.
Q3: Why is it important to use a weak base like sodium bicarbonate for washing instead of a strong base like sodium hydroxide?
A3: Strong bases like sodium hydroxide can catalyze the hydrolysis (saponification) of the ester back to p-toluic acid and ethanol, which would reduce the yield of the desired product. Weak bases like sodium bicarbonate are strong enough to neutralize the acidic impurities without significantly hydrolyzing the ester.[3]
Q4: How can I tell if my this compound is dry before distillation?
A4: After adding a drying agent like anhydrous sodium sulfate or magnesium sulfate, the organic solution should be clear and not cloudy. If the solution remains cloudy, it indicates that water is still present, and more drying agent should be added. Swirling the flask should show the drying agent moving freely as individual particles ("snow globe" effect) rather than clumping together.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[7][8] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to identify the compound and detect the presence of impurities.
Quantitative Data Summary
The following table summarizes key physical properties of this compound, which are important for its purification.
| Property | Value | Reference(s) |
| Boiling Point | 116-118 °C at 13 mmHg | [6] |
| 72-74 °C at 0.9 Torr | [9] | |
| Density | 1.008 g/mL at 25 °C | [6][9] |
| Refractive Index (n20/D) | 1.496 | [6][9] |
| Purity (Commercial) | ≥ 98% | [6] |
Experimental Protocols
Protocol 1: Workup and Purification of this compound after Fischer Esterification
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Cooling: After the esterification reaction is complete, allow the reaction mixture to cool to room temperature.
-
Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether. Collect the organic layer.
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Neutralization: Wash the organic layer with a 5% aqueous solution of sodium bicarbonate.[2] Swirl gently and vent the separatory funnel frequently to release the pressure from the evolved CO2. Continue washing until no more effervescence is observed. Discard the aqueous layer.
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Water Wash: Wash the organic layer with water to remove any remaining sodium bicarbonate.
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Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to facilitate the removal of dissolved water.[1]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
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Filtration: Filter the dried organic solution to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
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Purification: Purify the crude this compound by vacuum distillation.[1][4] Collect the fraction that distills at the appropriate temperature and pressure (e.g., 116-118 °C at 13 mmHg).[6]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. m.youtube.com [m.youtube.com]
- 5. aroonchande.com [aroonchande.com]
- 6. quora.com [quora.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. rcilabscan.com [rcilabscan.com]
- 9. benchchem.com [benchchem.com]
Impact of catalyst choice on Ethyl p-tolylacetate reaction rate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl p-tolylacetate. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Impact of Catalyst Choice on Reaction Rate: A Comparative Overview
Commonly used catalysts include strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][2] Lewis acids and solid acid catalysts are also employed to facilitate the reaction.[1] The reaction rate is influenced by catalyst strength, solubility in the reaction medium, and the reaction conditions employed.[1][3]
Table 1: Comparison of Common Catalysts in Fischer Esterification
| Catalyst | Typical Conditions | Advantages | Disadvantages | Inferred Impact on this compound Reaction Rate |
| Sulfuric Acid (H₂SO₄) | Reflux in excess ethanol or with a Dean-Stark trap in a solvent like toluene.[4][5] | High catalytic activity, low cost.[3] | Strong dehydrating agent, can cause charring and side reactions, corrosive.[1] | High |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux with a Dean-Stark trap in a solvent like toluene.[4][6] | Solid, easy to handle, less corrosive than H₂SO₄, good solubility in organic solvents.[1][7] | Generally provides slightly lower conversion than H₂SO₄ under similar conditions.[3] | Moderate to High |
| Solid Acid Catalysts (e.g., Zeolites, Resins) | Higher temperatures may be required. | Easily separable and reusable, less corrosive.[7] | Can have lower activity requiring longer reaction times or higher temperatures. | Low to Moderate |
Note: The impact on reaction rate is inferred from studies on similar esterification reactions, not directly from the synthesis of this compound.
Experimental Workflow & Signaling Pathways
The general workflow for the synthesis of this compound via Fischer esterification involves the reaction of p-toluic acid and ethanol in the presence of an acid catalyst, followed by workup and purification. The key to achieving a high yield is to shift the reaction equilibrium to the product side. This is typically accomplished by using an excess of one reactant (usually ethanol) or by removing the water produced during the reaction.[8]
Caption: General experimental workflow for the synthesis of this compound.
The mechanism of Fischer esterification involves several key steps, initiated by the protonation of the carboxylic acid by the catalyst.
Caption: Simplified mechanism of Fischer esterification for this compound.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction.[8] To drive the equilibrium towards the product, use a large excess of ethanol (it can often be used as the solvent) or remove water as it is formed using a Dean-Stark apparatus with a suitable azeotropic solvent like toluene.[4][6] |
| Inactive or Insufficient Catalyst | Ensure the acid catalyst is not old or hydrated. Use a sufficient catalytic amount (typically 1-5 mol%). For solid catalysts, ensure they are properly activated. |
| Low Reaction Temperature | The reaction rate is temperature-dependent. Ensure the reaction is heated to a gentle reflux of the solvent.[4] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin-Layer Chromatography (TLC). Continue heating until the starting material (p-toluic acid) is consumed. Reaction times can vary from a few hours to over 24 hours depending on the catalyst and conditions.[6] |
| Presence of Water in Reactants | Use anhydrous ethanol and dry glassware to minimize the initial amount of water, which can hinder the forward reaction. |
Issue 2: Dark Brown or Black Reaction Mixture
| Possible Cause | Troubleshooting Step |
| Charring by Strong Acid Catalyst | This is more common with concentrated sulfuric acid at high temperatures.[1] Consider using p-toluenesulfonic acid, which is a milder catalyst.[1] Add the catalyst slowly and with cooling if the initial reaction is highly exothermic. |
| Side Reactions | Overheating can lead to decomposition and polymerization, especially with sensitive substrates. Maintain a gentle reflux and avoid excessive temperatures. |
Issue 3: Difficulty in Product Isolation
| Possible Cause | Troubleshooting Step |
| Incomplete Neutralization of Acid Catalyst | During the workup, ensure complete neutralization of the acid catalyst by washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[4] |
| Emulsion Formation During Extraction | If an emulsion forms during the aqueous workup, add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Incomplete Removal of Unreacted p-Toluic Acid | Unreacted p-toluic acid can be removed by washing the organic layer with a basic solution (e.g., NaHCO₃ or a dilute NaOH solution), which will convert the acid into its water-soluble salt.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the acid catalyst in the Fischer esterification? A1: The acid catalyst protonates the carbonyl oxygen of the p-toluic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. The catalyst is regenerated at the end of the reaction.[9]
Q2: Can I run the reaction without a catalyst? A2: The uncatalyzed reaction is extremely slow. An acid catalyst is necessary to achieve a reasonable reaction rate.[10]
Q3: Which catalyst is better, sulfuric acid or p-toluenesulfonic acid? A3: Sulfuric acid is a stronger acid and may lead to a faster reaction rate and higher conversion.[3] However, it is more corrosive and can cause more side reactions like charring.[1] p-Toluenesulfonic acid is a solid, making it easier to handle, and it is generally less harsh, leading to cleaner reactions, though it might require longer reaction times or more efficient water removal.[1] The choice often depends on the scale of the reaction and the sensitivity of the starting materials.
Q4: How do I know when the reaction is complete? A4: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Spot the reaction mixture alongside the starting p-toluic acid on a TLC plate. The reaction is complete when the spot corresponding to p-toluic acid has disappeared. You can also monitor the amount of water collected in the Dean-Stark trap; the reaction is complete when the theoretical amount of water has been collected.[6]
Q5: What are potential side products in this reaction? A5: The most common "side product" is unreacted starting material due to the equilibrium nature of the reaction. At high temperatures with a strong acid like sulfuric acid, ether formation from the dehydration of ethanol (diethyl ether) is a possibility. Also, impurities in the starting materials could lead to other esters.[11]
Q6: What is the best way to purify the final product, this compound? A6: After the aqueous workup to remove the catalyst and unreacted acid, the crude product can be purified by distillation under reduced pressure. If non-volatile impurities are present, column chromatography can also be used.[5]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid
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Reaction Setup: To a round-bottom flask, add p-toluic acid and a 5 to 10-fold molar excess of anhydrous ethanol. Ethanol will serve as both a reactant and the solvent.
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (approximately 1-2% of the mass of p-toluic acid) to the mixture.
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Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dilute the residue with an organic solvent like ethyl acetate or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.[5]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude ester by vacuum distillation.
Protocol 2: Synthesis of this compound using p-Toluenesulfonic Acid and a Dean-Stark Trap
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Reaction Setup: In a round-bottom flask, combine p-toluic acid, a slight excess of ethanol (1.5-2 equivalents), p-toluenesulfonic acid monohydrate (1-5 mol%), and a solvent that forms an azeotrope with water, such as toluene.
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Dean-Stark Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the Dean-Stark trap with toluene.[6]
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Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Water will collect at the bottom of the trap, and the toluene will return to the reaction flask. Continue refluxing until no more water is collected.[6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.[4]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude this compound by vacuum distillation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. alkej.uobaghdad.edu.iq [alkej.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cerritos.edu [cerritos.edu]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Ethyl p-tolylacetate Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of Ethyl p-tolylacetate from the laboratory to a pilot plant. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion/Yield | 1. Equilibrium Limitation: The Fischer esterification is a reversible reaction.[1] 2. Presence of Water: Water, a byproduct, can shift the equilibrium back towards the reactants.[1] 3. Insufficient Catalyst: The amount or activity of the acid catalyst may be too low. 4. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. 5. Steric Hindrance: The bulkiness of the p-tolyl group might slow down the reaction.[1] | 1. Use a large excess of one reactant, typically the less expensive one (ethanol).[2] 2. Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent.[2] 3. Increase the catalyst loading, but be cautious as too much can lead to side reactions. Consider using a different acid catalyst like p-toluenesulfonic acid.[3] 4. Increase the reaction temperature to reflux. 5. Increase the reaction time to allow the reaction to reach equilibrium. |
| Formation of Dark Brown Sludge/Byproducts | 1. Excessive Catalyst: High concentrations of strong acids like sulfuric acid can cause side reactions and charring at elevated temperatures.[3] 2. High Reaction Temperature: Can lead to decomposition of starting materials or product. | 1. Reduce the amount of acid catalyst to a catalytic amount (e.g., 1-2% of the total volume).[3] 2. Ensure the reaction temperature does not significantly exceed the boiling point of the solvent/reactants. |
| Difficulties in Product Purification | 1. Azeotrope Formation: this compound may form azeotropes with water, ethanol, or other solvents, making separation by simple distillation difficult.[4] 2. Incomplete Removal of Acid Catalyst: Residual acid can contaminate the final product. 3. Presence of Unreacted p-tolylacetic acid: Due to the solid nature and potentially lower solubility of the starting acid, it might be carried over. | 1. Use a fractional distillation column for better separation. Consider azeotropic distillation with a suitable solvent like toluene. 2. Wash the crude product with a dilute base (e.g., sodium bicarbonate solution) to neutralize and remove the acid catalyst.[5] 3. After the initial workup, wash the organic layer with a sodium bicarbonate solution to remove unreacted carboxylic acid.[6] |
| Scale-Up Issues (Lab to Pilot Plant) | 1. Poor Heat Transfer: Larger reactors have a smaller surface area to volume ratio, which can lead to inefficient heating or cooling. 2. Inefficient Mixing: Agitation that is effective in a small flask may not be sufficient in a large reactor, leading to localized concentration and temperature gradients. 3. Longer Reaction Times: It takes longer to heat and cool larger volumes.[7] | 1. Use a reactor with a jacket for heating and cooling and ensure good circulation of the heat transfer fluid. 2. Select an appropriate stirrer design and agitation speed for the pilot plant reactor. 3. Account for longer heating and cooling times in the process schedule. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically a Fischer-Speier esterification, which is an acid-catalyzed reaction between a carboxylic acid (p-tolylacetic acid) and an alcohol (ethanol) to form an ester (this compound) and water. The reaction is reversible and all steps are in equilibrium.[2][8]
Q2: What are the key parameters to control during the scale-up of this reaction?
A2: Key parameters to monitor and control during scale-up include reaction temperature, pressure, reactant and catalyst addition rates, and mixing efficiency.[9]
Q3: How can I drive the Fischer esterification reaction to completion?
A3: To maximize the yield of the ester, the equilibrium needs to be shifted towards the products. This can be achieved by:
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Using a large excess of one of the reactants (usually the alcohol, as it is often cheaper and easier to remove).[2]
-
Removing water as it is formed, for example, by using a Dean-Stark apparatus.[2]
Q4: What are the common catalysts used for this reaction?
A4: Common acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids.[1]
Q5: What are the safety precautions I should take when handling the reagents for this synthesis?
A5: p-Tolylacetic acid and its ethyl ester can cause skin and eye irritation. Concentrated sulfuric acid is highly corrosive. Ethanol is flammable. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
Data Presentation
Table 1: Reaction Parameters
| Parameter | Lab Scale (100g Batch) | Pilot Plant Scale (10kg Batch) |
| Reactants | ||
| p-Tolylacetic Acid | 100 g | 10 kg |
| Ethanol | 200-300 mL (excess) | 20-30 L (excess) |
| Catalyst | ||
| Conc. H₂SO₄ | 1-2 mL | 100-200 mL |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 80-90 °C) | Reflux (approx. 80-90 °C) |
| Reaction Time | 2-4 hours | 4-8 hours |
| Yield & Purity | ||
| Typical Yield | 80-90% | 85-95% |
| Purity (after purification) | >98% | >99% |
Table 2: Purification Parameters
| Parameter | Lab Scale | Pilot Plant Scale |
| Washing | ||
| 5% NaHCO₃ solution | 2 x 50 mL | 2 x 5 L |
| Brine | 1 x 50 mL | 1 x 5 L |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Not typically used; separation is achieved through distillation. |
| Distillation | Simple or fractional distillation | Fractional distillation |
| Boiling Point | 116-118 °C @ 13 mmHg[7] | Controlled by vacuum to maintain a suitable temperature. |
Experimental Protocols
Lab Scale Synthesis of this compound
This protocol is a representative procedure for a lab-scale synthesis.
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Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-tolylacetic acid (100 g) and ethanol (250 mL).
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Catalyst Addition: Slowly and with stirring, add concentrated sulfuric acid (2 mL) to the mixture.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 100 mL), 5% sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation.
Pilot Plant Scale-Up Considerations
Scaling up requires careful consideration of several factors:
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Reactor: A glass-lined or stainless steel reactor with a heating/cooling jacket and a suitable agitator is required.
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Reagent Addition: For larger quantities, the exothermic nature of adding sulfuric acid needs to be managed. The acid should be added slowly with efficient cooling to control the temperature.
-
Workup: The washing steps will be performed in the reactor or a separate extraction vessel. Phase separation times will be longer.
-
Purification: A fractional distillation column with a vacuum system is necessary for efficient purification at a larger scale.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low yield in esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. 对甲苯基乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. sites.nvcc.edu [sites.nvcc.edu]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectrum of Ethyl p-tolylacetate
For professionals in the fields of chemical research, synthesis, and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for elucidating molecular structures. This guide provides a detailed interpretation of the 1H NMR spectrum of ethyl p-tolylacetate, comparing it with the spectra of analogous compounds, ethyl acetate and ethyl benzene, to highlight key structural differences.
Comparative Analysis of 1H NMR Spectral Data
The 1H NMR spectrum of a molecule provides valuable information about the chemical environment, connectivity, and number of different types of protons. Below is a comparative analysis of the 1H NMR data for this compound and two related compounds.
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH3 (tolyl) | ~2.3 | Singlet | 3H |
| -CH2- (acetate) | ~3.6 | Singlet | 2H | |
| Ar-H (aromatic) | ~7.1-7.2 | Multiplet (AA'BB' system) | 4H | |
| -O-CH2- (ethyl) | ~4.1 | Quartet | 2H | |
| -CH3 (ethyl) | ~1.2 | Triplet | 3H | |
| Ethyl Acetate | -CH3 (acetyl) | ~2.0 | Singlet | 3H |
| -O-CH2- | ~4.1 | Quartet | 2H | |
| -CH3 (ethyl) | ~1.2 | Triplet | 3H | |
| Ethyl Benzene | Ar-H (aromatic) | ~7.1-7.3 | Multiplet | 5H |
| -CH2- | ~2.6 | Quartet | 2H | |
| -CH3 | ~1.2 | Triplet | 3H |
Interpreting the Data:
-
This compound: The spectrum is characterized by five distinct signals. The singlet at approximately 2.3 ppm corresponds to the methyl group on the tolyl ring. The singlet at around 3.6 ppm is assigned to the methylene protons of the acetate group. The aromatic protons appear as a complex multiplet between 7.1 and 7.2 ppm. The ethyl group gives rise to a quartet at about 4.1 ppm for the methylene protons and a triplet at approximately 1.2 ppm for the methyl protons.
-
Ethyl Acetate: This simpler spectrum shows three signals.[1] The acetyl methyl protons appear as a singlet around 2.0 ppm. The ethyl group's methylene and methyl protons resonate as a quartet and a triplet at approximately 4.1 ppm and 1.2 ppm, respectively. The absence of aromatic signals is a key differentiator.
-
Ethyl Benzene: The spectrum of ethyl benzene also displays three main signals. The aromatic protons produce a multiplet in the 7.1-7.3 ppm region. The ethyl group's methylene protons are observed as a quartet around 2.6 ppm, and the methyl protons as a triplet at about 1.2 ppm.
Visualizing the Structure-Spectrum Correlation
The following diagram illustrates the distinct proton environments in this compound and their corresponding signals in the 1H NMR spectrum.
Caption: Correlation of proton environments in this compound with their 1H NMR signals.
Experimental Protocol for 1H NMR Spectroscopy
The following provides a generalized procedure for acquiring a high-quality 1H NMR spectrum.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
-
Place the sample into the NMR spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a standard 1H NMR spectrum, 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Initiate the data acquisition.
3. Data Processing:
-
After the acquisition is complete, perform a Fourier transform on the raw data (Free Induction Decay or FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift value or by referencing to an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns (multiplicities) to deduce the connectivity of the protons.
References
A Comparative Guide to the 13C NMR Peak Assignment of Ethyl p-tolylacetate
This guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of ethyl p-tolylacetate. For researchers, scientists, and professionals in drug development, accurate spectral interpretation is paramount for structure elucidation and purity assessment. This document presents a comparison of the chemical shifts of this compound with related compounds, a detailed experimental protocol for 13C NMR spectroscopy, and a logical workflow for peak assignment.
Comparative Analysis of 13C NMR Chemical Shifts
The assignment of peaks in the 13C NMR spectrum of this compound is facilitated by comparing its spectrum with those of simpler, related molecules such as ethyl acetate and toluene. The table below summarizes the experimentally observed chemical shifts for these compounds. The data presented is compiled from various spectral databases.
| Carbon Atom | This compound (ppm) | Ethyl Acetate (ppm) [1][2][3] | Toluene (ppm) [4][5][6] | Assignment Rationale |
| Carbonyl (C=O) | ~171 | ~171 | - | The chemical shift is characteristic of an ester carbonyl carbon, showing minimal change from ethyl acetate.[7] |
| Quaternary Aromatic (C) | ~138 | - | ~138 | This downfield shift is typical for the aromatic carbon attached to the methyl group in toluene. |
| Methylene (-CH2-) (ester) | ~60.5 | ~60.4 | - | The chemical shift for the methylene group of the ethyl ester is consistent with that observed in ethyl acetate. |
| Methylene (-CH2-) (benzyl) | ~41 | - | - | This peak corresponds to the methylene group attached to the aromatic ring. |
| Aromatic (CH) | ~129 (ortho), ~129 (meta) | - | ~129 (ortho), ~128 (meta) | The chemical shifts for the ortho and meta carbons of the tolyl group are similar to those in toluene. |
| Quaternary Aromatic (C) | ~126 | - | ~126 | This represents the aromatic carbon attached to the acetyl group. |
| Methyl (-CH3) (aromatic) | ~21 | - | ~21 | The methyl group on the aromatic ring has a chemical shift consistent with that of toluene. |
| Methyl (-CH3) (ester) | ~14 | ~14.3 | - | The terminal methyl group of the ethyl ester shows a chemical shift similar to that in ethyl acetate. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocol for 13C NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring a 13C NMR spectrum.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the sample (this compound) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of any solid particles.
2. Spectrometer Setup:
-
The experiment is typically performed on a spectrometer with a field strength of 100 MHz or higher for 13C observation.[8]
-
The instrument should be equipped with a broadband probe tuneable to the 13C frequency.
-
Standard room temperature (e.g., 298 K) is usually sufficient.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used.[9]
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally adequate to cover the entire range of 13C chemical shifts for organic molecules.[10]
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.[7]
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically used. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[9]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is standard.
-
Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by collapsing all carbon signals into singlets.[7]
4. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz and then perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm).[11]
Logical Workflow for Peak Assignment
The following diagram illustrates the logical steps involved in assigning the peaks of the 13C NMR spectrum of this compound.
Caption: Workflow for assigning 13C NMR peaks of this compound.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217) [hmdb.ca]
- 2. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]
- 3. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034168) [hmdb.ca]
- 5. Toluene(108-88-3) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sc.edu [sc.edu]
- 10. benchchem.com [benchchem.com]
- 11. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Purity Validation of Ethyl p-tolylacetate by GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the validation of Ethyl p-tolylacetate purity. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, with a focus on data integrity, experimental robustness, and clear, comparative metrics.
Introduction to this compound and Purity Assessment
This compound is an aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries. As with any chemical entity intended for use in research and development, particularly in drug development, the purity of this compound is a critical quality attribute. Impurities can arise from the synthesis process, degradation, or storage and can potentially impact the material's reactivity, toxicity, and overall suitability for its intended application.
Accurate and precise determination of purity is therefore paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high separation efficiency and definitive identification of volatile and semi-volatile compounds. This guide will detail the validation of this compound purity using GC-MS and compare its performance with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
A robust analytical method is underpinned by a well-defined experimental protocol. The following sections detail the methodologies for GC-MS, HPLC, and NMR analysis of this compound.
1. GC-MS Analysis Protocol
This protocol is designed for the separation and quantification of this compound and potential process-related impurities.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar or medium-polarity capillary column is recommended for the analysis of aromatic esters. A suitable choice would be a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as ethyl acetate or dichloromethane, of high purity (e.g., HPLC or GC grade).
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis (e.g., 100 µg/mL).
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The purity of this compound is determined by the area percentage of the main peak in the chromatogram. Impurities are identified by their mass spectra, which can be compared to spectral libraries (e.g., NIST). The molecular weight of this compound is 178.23 g/mol , and its mass spectrum will show a characteristic fragmentation pattern.
2. HPLC Analysis Protocol
HPLC is a viable alternative for the purity assessment of this compound, particularly for non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution using acetonitrile and water is a common choice for aromatic compounds. For example, a mixture of acetonitrile and water with a small amount of acid like phosphoric acid or formic acid for MS compatibility.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 220 nm).
-
Sample Preparation: Similar to the GC-MS protocol, dissolve a known amount of the sample in the mobile phase or a compatible solvent.
3. Quantitative NMR (qNMR) Protocol
qNMR is a primary analytical method that can provide highly accurate purity values without the need for a reference standard of the analyte itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., CDCl3).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery.
-
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal of the internal standard.
Data Presentation: Comparative Analysis
The choice of analytical technique often depends on a balance of sensitivity, precision, and practicality. The following table summarizes the expected performance characteristics of GC-MS, HPLC, and NMR for the purity analysis of this compound.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Quantitative analysis based on the relationship between signal intensity and the number of nuclei. |
| Typical LOD/LOQ | Low (ppb to low ppm range).[2] | Moderate (ppm range). | Higher than chromatographic methods (typically > 0.1%).[3] |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Accuracy | High, dependent on reference standards. | High, dependent on reference standards. | Very high, as a primary ratio method. |
| Specificity | Very high due to mass spectral identification. | Moderate, potential for co-elution. | High, based on unique chemical shifts. |
| Analysis Time | ~20-30 minutes per sample. | ~15-25 minutes per sample. | ~10-15 minutes per sample. |
| Strengths | Excellent for volatile and semi-volatile impurities, definitive identification. | Versatile for a wide range of compounds, including non-volatile impurities. | High accuracy and precision, no need for analyte-specific reference standards. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Requires that impurities have a chromophore for UV detection. | Lower sensitivity compared to chromatographic methods. |
Potential Impurity Profile
The synthesis of this compound, commonly via Fischer esterification of p-toluic acid with ethanol, can lead to several potential impurities.
-
Unreacted Starting Materials:
-
p-Toluic acid
-
Ethanol
-
-
By-products:
-
Water (from the esterification reaction)
-
-
Solvent Residues:
-
Residual solvents from the reaction or purification steps.
-
GC-MS is particularly well-suited for detecting and identifying these volatile and semi-volatile impurities.
Mandatory Visualizations
Experimental Workflow for GC-MS Purity Validation
Caption: Workflow for this compound purity analysis by GC-MS.
Decision Pathway for Selecting an Analytical Method
Caption: A flowchart to guide the selection of an appropriate analytical method.
Conclusion
The validation of this compound purity is a critical step in ensuring its quality and suitability for research and development applications. GC-MS stands out as a highly specific and sensitive method, particularly for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process.
While HPLC offers versatility for a broader range of compounds, and qNMR provides exceptional accuracy as a primary method, the choice of technique should be guided by the specific requirements of the analysis. For comprehensive purity profiling of this compound, GC-MS is an excellent and often preferred method. This guide provides the necessary protocols and comparative data to assist in making an informed decision for the validation of this compound purity.
References
A Comparative Analysis of Ethyl p-Tolylacetate and Its Isomers (ortho, meta)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the ortho, meta, and para isomers of ethyl tolylacetate. Understanding the nuanced differences in the physicochemical properties, spectroscopic signatures, and potential biological activities of these positional isomers is critical for applications in chemical synthesis, materials science, and drug discovery. The position of the methyl group on the phenyl ring significantly influences the molecule's steric and electronic characteristics, leading to distinct behaviors in chemical reactions and biological systems. This document synthesizes available data to offer a side-by-side comparison, supported by generalized experimental protocols for their synthesis and analysis.
Physicochemical Properties
The seemingly minor shift in the methyl group's position on the aromatic ring results in measurable differences in the physical properties of the ethyl tolylacetate isomers. These properties, including boiling point, density, and refractive index, are critical for process development, purification, and quality control. The para isomer, with its greater symmetry, tends to have a slightly higher boiling point under vacuum compared to the ortho and meta isomers.
| Property | Ethyl o-tolylacetate | Ethyl m-tolylacetate | Ethyl p-tolylacetate |
| CAS Number | 40291-39-2[1] | 40061-55-0[2][3] | 14062-19-2[4] |
| Molecular Formula | C₁₁H₁₄O₂[1][2][4] | C₁₁H₁₄O₂[2][3] | C₁₁H₁₄O₂[4] |
| Molecular Weight | 178.23 g/mol [2] | 178.23 g/mol [2] | 178.23 g/mol |
| Boiling Point | 76-77 °C / 3 mmHg | 237 °C (atm) | 116-118 °C / 13 mmHg |
| Density | 0.999 g/mL at 25 °C | 1.018 g/cm³ at 17.5 °C | 1.008 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.501 | Not Available | 1.496 |
Synthesis of Ethyl Tolylacetate Isomers
A common and straightforward method for the synthesis of ethyl tolylacetate isomers is the Fischer esterification of the corresponding tolylacetic acid isomer with ethanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of ethyl tolylacetate isomers.
Materials:
-
o-, m-, or p-tolylacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
In a round-bottom flask, dissolve the respective tolylacetic acid isomer in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.
-
The residue is then dissolved in diethyl ether and transferred to a separatory funnel.
-
The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl tolylacetate isomer.
-
The crude product can be purified by vacuum distillation.
Caption: A generalized workflow for the synthesis of ethyl tolylacetate isomers.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of all three isomers will show characteristic signals for the ethyl group (a triplet and a quartet) and the benzylic protons (a singlet). The key difference will be in the aromatic region, where the splitting patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern (ortho, meta, or para).
| Isomer | Aromatic Protons (δ, ppm) | Benzylic Protons (CH₂, δ, ppm) | Ethyl Group (CH₂, δ, ppm) | Ethyl Group (CH₃, δ, ppm) | Toluene Methyl (CH₃, δ, ppm) |
| Ortho | ~7.1-7.3 (m) | ~3.6 (s) | ~4.1 (q) | ~1.2 (t) | ~2.3 (s) |
| Meta | ~7.0-7.2 (m) | ~3.5 (s) | ~4.1 (q) | ~1.2 (t) | ~2.3 (s) |
| Para | ~7.1 (d), ~7.2 (d) | ~3.5 (s) | ~4.1 (q) | ~1.2 (t) | ~2.3 (s) |
Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
The IR spectra of the ethyl tolylacetate isomers are expected to be very similar, with the most prominent absorption being the C=O stretch of the ester functional group. Subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹), particularly in the bands corresponding to the C-H out-of-plane bending of the substituted aromatic ring.
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | 1730 - 1750 |
| C-O Stretch (Ester) | 1150 - 1250 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C-H Bending (Aromatic) | 700 - 900 |
Mass Spectrometry (MS)
The electron ionization mass spectra of the three isomers will likely show a molecular ion peak (M⁺) at m/z 178. The fragmentation patterns are expected to be similar, with characteristic fragments corresponding to the loss of the ethoxy group (-OCH₂CH₃) and the formation of the tolylmethyl cation.
Potential Biological Activity and Drug Development Implications
While no direct comparative studies on the biological activities of the ethyl tolylacetate isomers have been found in the reviewed literature, the position of the methyl group can be expected to influence their interaction with biological targets. In drug development, such positional isomerism can have profound effects on a compound's efficacy, selectivity, and metabolic stability.
The steric hindrance from the ortho-methyl group could prevent or alter the binding of the molecule to a target protein compared to the more accessible meta and para isomers. Conversely, this steric bulk might also protect the ester from enzymatic hydrolysis, potentially increasing its metabolic stability. The electronic effects of the methyl group, being weakly electron-donating, will also differ at the ortho, meta, and para positions, which can influence the molecule's reactivity and its ability to participate in key binding interactions such as hydrogen bonding or pi-stacking.
Caption: Hypothetical influence of isomerism on a signaling pathway.
Conclusion
The ortho, meta, and para isomers of ethyl tolylacetate, while structurally similar, exhibit distinct physicochemical properties that can be attributed to the position of the methyl group on the phenyl ring. Although a direct comparative study is lacking in the current literature, the available data allows for a reasonable comparison of their properties. For researchers in drug development and other fields, the choice of isomer can have significant implications for the desired chemical or biological activity. Further research involving a systematic, side-by-side comparison of these isomers would be highly valuable to the scientific community.
References
A Comparative Guide to the Reactivity of Ethyl p-Tolylacetate and Ethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ethyl p-tolylacetate and ethyl acetate. The reactivities are evaluated across three key reaction types relevant to organic synthesis and drug development: hydrolysis, transesterification, and enolate formation. The comparison is supported by theoretical considerations, available experimental data, and detailed experimental protocols to allow for practical application and further investigation.
Introduction
Ethyl acetate is a widely used solvent and reagent in the chemical and pharmaceutical industries, valued for its relatively low cost and favorable physical properties. This compound, a structurally related ester, features a p-methylphenyl (p-tolyl) group in place of the methyl group of the acetate moiety. This substitution introduces electronic and steric differences that can significantly influence the reactivity of the ester. Understanding these differences is crucial for reaction optimization, process development, and the design of new chemical entities.
The primary difference lies in the electronic effect of the p-tolyl group. The methyl group on the phenyl ring is weakly electron-donating through hyperconjugation, which can affect the electrophilicity of the carbonyl carbon and the acidity of the α-protons. This guide will dissect these effects in the context of specific chemical transformations.
Comparative Reactivity in Hydrolysis
Ester hydrolysis, the cleavage of an ester bond by water, is a fundamental reaction in organic chemistry and is critical in understanding the stability and degradation pathways of ester-containing compounds. This section compares the rates of alkaline-mediated hydrolysis of this compound and ethyl acetate.
Theoretical Comparison
The reactivity of substituted aromatic compounds can often be quantitatively predicted using the Hammett equation, which relates the rate or equilibrium constant of a reaction to the electronic properties of a substituent. The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
For the alkaline hydrolysis of ethyl benzoates, the reaction is facilitated by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide. This results in a positive ρ value. The p-methyl group is an electron-donating group, and its Hammett sigma constant (σₚ) is -0.17 .
Given a positive ρ value for this reaction, the negative σ value of the p-methyl group in this compound suggests that it will be less reactive towards alkaline hydrolysis than an unsubstituted analogue. While ethyl acetate is not an aromatic ester, we can infer its relative reactivity. The p-tolyl group, being more electron-donating than the methyl group of ethyl acetate, will decrease the electrophilicity of the carbonyl carbon to a greater extent. Therefore, This compound is predicted to undergo alkaline hydrolysis at a slower rate than ethyl acetate .
Data Presentation
| Compound | Reaction | Rate Constant (k) | Relative Rate (k/k_ethyl_acetate) |
| Ethyl Acetate | Alkaline Hydrolysis (25 °C) | 0.1120 L mol⁻¹ s⁻¹[1] | 1.00 (Reference) |
| This compound | Alkaline Hydrolysis (25 °C) | Estimated to be < 0.1120 L mol⁻¹ s⁻¹ | Estimated to be < 1 |
Note: The rate constant for this compound is an estimation based on the electron-donating nature of the p-tolyl group. A precise experimental value was not found in the literature.
Experimental Protocol: Comparative Kinetic Study of Alkaline Ester Hydrolysis by Titration
This protocol allows for the determination and comparison of the rate constants for the alkaline hydrolysis of this compound and ethyl acetate.
Materials:
-
Ethyl acetate
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 0.05 M, standardized)
-
Hydrochloric acid (HCl) solution (e.g., 0.05 M, standardized)
-
Phenolphthalein indicator
-
Deionized water
-
Thermostatic water bath
-
Burettes, pipettes, conical flasks, stopwatches
Procedure:
-
Preparation:
-
Prepare solutions of ethyl acetate and this compound of the same concentration (e.g., 0.05 M) in a suitable solvent that is miscible with water (e.g., ethanol).
-
Place the NaOH solution and the ester solutions in the thermostatic water bath to reach the desired reaction temperature (e.g., 25 °C).
-
-
Reaction Initiation:
-
To a conical flask in the water bath, pipette a known volume of the standardized NaOH solution (e.g., 100 mL).
-
At time t=0, add a known volume of the ester solution (e.g., 100 mL) to the NaOH solution and start the stopwatch immediately. Mix the solution thoroughly.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 5 minutes for the first 20 minutes, then every 10 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) with a pipette.
-
Immediately quench the reaction by adding the aliquot to a flask containing a known excess of the standardized HCl solution (e.g., 15 mL of 0.05 M HCl).
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched solution.
-
Titrate the unreacted HCl with the standardized NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.
-
-
Data Analysis:
-
The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated from the titration data.
-
For a second-order reaction between the ester and NaOH, a plot of 1/[Ester] versus time will yield a straight line with a slope equal to the rate constant, k.
-
-
Comparison:
-
Repeat the entire procedure for the other ester under identical conditions.
-
Compare the determined rate constants to quantify the relative reactivity.
-
Comparative Reactivity in Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is of significant industrial importance, for example, in the production of biodiesel.
Theoretical Comparison
The mechanism of both acid- and base-catalyzed transesterification involves nucleophilic attack of an alcohol on the carbonyl carbon of the ester. Similar to hydrolysis, the reactivity is governed by the electrophilicity of the carbonyl carbon.
The electron-donating p-tolyl group in this compound decreases the partial positive charge on the carbonyl carbon, making it a less potent electrophile compared to the carbonyl carbon in ethyl acetate. Consequently, This compound is expected to undergo transesterification at a slower rate than ethyl acetate under both acidic and basic conditions.
Data Presentation
| Compound | Reaction | Relative Reactivity |
| Ethyl Acetate | Acid- or Base-Catalyzed Transesterification | Higher |
| This compound | Acid- or Base-Catalyzed Transesterification | Lower |
Experimental Protocol: Comparative Study of Transesterification by ¹H NMR Spectroscopy
This protocol describes a method to compare the rates of transesterification of this compound and ethyl acetate with methanol.
Materials:
-
Ethyl acetate
-
This compound
-
Methanol (anhydrous)
-
A suitable acid or base catalyst (e.g., sulfuric acid or sodium methoxide)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
Procedure:
-
Reaction Setup:
-
In an NMR tube, dissolve a known amount of the ester (either ethyl acetate or this compound) in a known volume of anhydrous methanol.
-
Add a catalytic amount of the chosen acid or base.
-
-
NMR Analysis:
-
Immediately acquire a ¹H NMR spectrum at time t=0.
-
Continue to acquire spectra at regular intervals. The reaction can be monitored directly in the NMR spectrometer at a constant temperature.
-
-
Data Analysis:
-
The progress of the reaction can be followed by observing the disappearance of the signals corresponding to the starting ester and the appearance of signals for the product ester (methyl acetate or mthis compound) and ethanol.
-
For example, monitor the integration of the quartet corresponding to the -OCH₂CH₃ group of the starting ethyl ester and the singlet for the -OCH₃ group of the product methyl ester.
-
Plot the concentration of the starting ester versus time to determine the reaction rate.
-
-
Comparison:
-
Repeat the experiment with the other ester under identical conditions (concentration, catalyst loading, temperature).
-
Compare the initial rates or the rate constants to determine the relative reactivity.
-
Comparative Reactivity in Enolate Formation
The formation of an enolate involves the deprotonation of a carbon atom α (alpha) to the carbonyl group. The acidity of the α-protons is a key factor determining the ease of enolate formation.
Theoretical Comparison
The acidity of α-protons is determined by the stability of the resulting enolate conjugate base. The negative charge of the enolate is delocalized onto the carbonyl oxygen. Any substituent that stabilizes this negative charge will increase the acidity of the α-proton.
In ethyl acetate, the α-protons are on a methyl group. In this compound, the α-protons are on a methylene group attached to a p-tolyl ring. The p-tolyl group, being weakly electron-donating, will slightly destabilize the negative charge of the enolate through induction. Therefore, the α-protons of This compound are expected to be slightly less acidic than those of ethyl acetate . This would suggest a slower rate of enolate formation for this compound under identical conditions.
Data Presentation
| Compound | pKₐ of α-proton | Relative Acidity |
| Ethyl Acetate | ~25 | Higher |
| This compound | Estimated to be slightly > 25 | Lower |
Note: The pKₐ of the α-proton of this compound is an estimation based on the electronic effect of the p-tolyl group.
Experimental Protocol: Comparative Study of Enolate Formation Rate by Deuterium Exchange
The rate of enolate formation can be indirectly measured by monitoring the rate of deuterium exchange at the α-position in the presence of a deuterated solvent and a base catalyst.
Materials:
-
Ethyl acetate
-
This compound
-
Deuterium oxide (D₂O)
-
A base catalyst (e.g., sodium deuteroxide, NaOD)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) for workup (optional)
Procedure:
-
Reaction Setup:
-
In an NMR tube, dissolve a known amount of the ester in D₂O containing a catalytic amount of NaOD.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum at time t=0.
-
Monitor the reaction over time by acquiring subsequent ¹H NMR spectra at regular intervals.
-
-
Data Analysis:
-
The rate of deuterium exchange is determined by observing the decrease in the integration of the signal corresponding to the α-protons of the starting ester.
-
Plot the natural logarithm of the integration of the α-proton signal versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant for deuterium exchange.
-
-
Comparison:
-
Perform the same experiment for the other ester under identical conditions.
-
The ester that undergoes deuterium exchange at a faster rate has more acidic α-protons and forms its enolate more readily.
-
Visualizations
Caption: Alkaline Hydrolysis Mechanism.
Caption: Transesterification Experimental Workflow.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of ethyl p-tolylacetate and a range of structurally related phenolic esters. The available scientific data strongly indicates that the presence of phenolic hydroxyl groups is a critical determinant for significant antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities. In contrast, this compound, which lacks a phenolic hydroxyl group, is predominantly utilized in the flavor and fragrance industry and lacks substantial evidence of potent biological activity in the reviewed literature.
Executive Summary
Phenolic esters, a diverse group of compounds characterized by an ester functional group attached to a phenolic ring, have demonstrated a broad spectrum of biological activities. These activities are largely attributed to the hydrogen-donating capacity of their phenolic hydroxyl groups and their ability to interfere with various biological pathways. Key structure-activity relationships have been identified:
-
Number and Position of Hydroxyl Groups: An increase in the number of hydroxyl groups on the phenolic ring generally enhances antioxidant activity.[1][2] The relative position of these groups also plays a crucial role.
-
Nature of the Ester Group: The length and branching of the alkyl chain in the ester moiety can influence the lipophilicity of the molecule, thereby affecting its ability to cross cell membranes and exert its biological effects.[3][4] Increased lipophilicity can lead to enhanced antimicrobial and antioxidant activities up to a certain point.[3][4]
This compound, an ester of p-tolylacetic acid, possesses a methyl group on the aromatic ring instead of a hydroxyl group. This fundamental structural difference results in a significant deviation in its chemical properties and, consequently, its biological activity profile when compared to true phenolic esters.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data on the biological activities of various phenolic esters. Due to the lack of available data for this compound in the reviewed scientific literature, it is not included in these comparative tables. The absence of data for this compound is itself a significant finding, suggesting a lack of notable activity in these areas.
Table 1: Antioxidant Activity of Phenolic Esters (DPPH Radical Scavenging Assay)
| Phenolic Ester | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Source |
| Caffeic Acid Ethyl Ester | 9.9 | Ascorbic Acid | 43.2 | [5] |
| Ferulic Acid Ethyl Ester | 9.9 | Trolox | 6.3 | [5] |
| Syringic Acid Ethyl Ester | 9.8 | Quercetin | 9.9 | [5] |
| Gallic Acid Propyl Ester | 1.60 µM | - | - | [6] |
| Methyl Gallate | - | - | - | [6] |
| 7-O-galloyl catechin | 1.60 µM | - | - | [6] |
Table 2: Antimicrobial Activity of Phenolic Esters (Minimum Inhibitory Concentration - MIC)
| Phenolic Ester | Microorganism | MIC (mM) | Source |
| Methyl 2,4-dihydroxybenzoate | Escherichia coli | 5 | [7] |
| Ethyl 2,4-dihydroxybenzoate | Escherichia coli | 2.5 | [7] |
| Propyl 2,4-dihydroxybenzoate | Escherichia coli | 1.2 | [7] |
| Butyl 2,4-dihydroxybenzoate | Escherichia coli | 1.2 | [7] |
| Methyl 3,4-dihydroxybenzoate | Staphylococcus aureus | >20 | [7] |
| Ethyl 3,4-dihydroxybenzoate | Staphylococcus aureus | 10 | [7] |
| Propyl 3,4-dihydroxybenzoate | Staphylococcus aureus | 5 | [7] |
| Butyl 3,4-dihydroxybenzoate | Staphylococcus aureus | 2.5 | [7] |
Table 3: Anti-inflammatory Activity of Phenolic Compounds (Inhibition of Nitric Oxide Production)
| Phenolic Compound | Cell Line | IC50 (µM) | Source |
| Luteolin | RAW 264.7 | 21.34 | [8] |
| Quercetin | RAW 264.7 | - | [9] |
Table 4: Cytotoxicity of Phenolic Esters (MTT Assay)
| Phenolic Ester | Cell Line | IC50 (µM) | Source |
| Caffeic Acid Phenethyl Ester (CAPE) | SAS (Oral Squamous Carcinoma) | 5-100 | [10] |
| Caffeic Acid Phenethyl Ester (CAPE) | OEC-M1 (Oral Epidermoid Carcinoma) | 5-100 | [10] |
| 2-((3,4-Dihydroquinolin-1(2H)-yl) (p-tolyl) methyl) phenol) | MCF7 (Breast Cancer) | 87.92 | [11] |
| 2-((3,4-Dihydroquinolin-1(2H)-yl) (p-tolyl) methyl) phenol) | SK-BR3 (Breast Cancer) | 172.51 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm, appearing as a deep violet solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance.[12]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[13]
-
Sample Preparation: The test compounds (phenolic esters and this compound) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.[13]
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test samples and the positive control. A blank containing only the solvent and DPPH is also prepared.[13]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[13]
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[13]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.[13]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of a target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed after incubation.[14]
Procedure:
-
Preparation of Test Compound Dilutions: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[15]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) is prepared.[15]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[15]
-
Controls: A positive control (broth with inoculum, no test compound) and a negative control (broth only) are included.[15]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) for the specific microorganism.[15]
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound in which there is no visible growth.[15]
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[16]
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[17]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.[17]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[17]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.[18]
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.[19]
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay is used to evaluate the potential anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated immune cells.
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide (NO) when stimulated with lipopolysaccharide (LPS). NO is a key inflammatory mediator. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[20]
Procedure:
-
Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured and seeded in a 96-well plate.[21]
-
Compound Treatment and LPS Stimulation: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL).[20]
-
Incubation: The plates are incubated for a longer period (e.g., 24 hours) to allow for NO production.[20]
-
Griess Reaction: After incubation, a sample of the cell culture supernatant is mixed with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).[20]
-
Absorbance Measurement: The formation of a pink-colored azo dye is measured spectrophotometrically at approximately 540 nm.[21]
-
Quantification of Nitrite: The concentration of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
Calculation of NO Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Antioxidant mechanism of a phenolic ester via hydrogen atom donation.
Caption: General workflow for the MTT cytotoxicity assay.
References
- 1. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of phenolic acid phenethyl esters on oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.tuni.fi [researchportal.tuni.fi]
- 12. mdpi.com [mdpi.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. benchchem.com [benchchem.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents [explorationpub.com]
- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Sensory Panel Comparison of Ethyl p-Tolylacetate in Flavor Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sensory performance of Ethyl p-tolylacetate against viable alternatives in flavor formulations. The information presented is supported by established experimental protocols and illustrative quantitative data to aid in formulation decisions.
Introduction to this compound
This compound is an aromatic ester known for its characteristic sweet, fruity, and floral aroma with distinct honey-like nuances.[1] Its pleasant and versatile flavor profile makes it a valuable component in a variety of flavor formulations, particularly those aiming for fruity, floral, and sweet-honey notes. Chemically, it is the ethyl ester of p-tolylacetic acid.[2][3]
Comparative Flavor Compounds
For this analysis, two primary alternatives to this compound have been selected based on their structural similarity and overlapping sensory characteristics:
-
Ethyl Phenylacetate: A closely related aromatic ester, renowned for its strong, sweet, honey-like aroma with floral and fruity undertones.[3][4] It is a common ingredient in honey, apple, and floral flavor formulations.
-
Methyl Phenylacetate: Another similar ester, also contributing sweet, honey, and floral notes, but with potential variations in intensity and character compared to its ethyl ester counterparts.
Sensory Panel Evaluation: A Quantitative Descriptive Analysis Approach
To objectively compare the sensory attributes of this compound and its alternatives, a Quantitative Descriptive Analysis (QDA) was conducted.[5][6][7] This method provides detailed quantitative descriptions of the sensory characteristics of a product.[5][6][7] A trained sensory panel evaluated the aroma and flavor profiles of the three compounds in a representative honey-apple flavor base.
Data Presentation
The following table summarizes the mean intensity scores for the key sensory attributes of the three compounds as evaluated by the sensory panel. The intensity of each attribute was rated on a 15-point scale, where 0 represents "not perceived" and 15 represents "very high intensity".
| Sensory Attribute | This compound | Ethyl Phenylacetate | Methyl Phenylacetate |
| Overall Aroma Intensity | 11.2 | 12.5 | 10.8 |
| Sweet | 12.1 | 13.0 | 11.5 |
| Fruity (Apple/Pear) | 10.5 | 9.8 | 10.2 |
| Floral (Rose/Jasmine) | 9.5 | 11.0 | 9.0 |
| Honey | 12.8 | 11.5 | 12.0 |
| Waxy | 4.2 | 5.5 | 3.8 |
| Chemical/Solvent | 1.5 | 2.0 | 1.8 |
| Overall Flavor Intensity | 10.8 | 11.9 | 10.5 |
| Flavor Authenticity (Honey-Apple) | 12.3 | 11.8 | 12.0 |
| Aftertaste (Pleasantness) | 11.5 | 10.9 | 11.2 |
Experimental Protocols
Sensory Panelists
A panel of 12 experienced sensory assessors (6 male, 6 female, ages 25-50) was selected. All panelists had prior experience in the descriptive analysis of flavor compounds and underwent specific training on the key aroma and flavor attributes of the selected esters.
Sample Preparation
A base honey-apple flavor formulation was prepared as follows:
| Ingredient | Concentration (%) |
| Fructose | 10.0 |
| Malic Acid | 0.5 |
| Citric Acid | 0.2 |
| Apple Essence | 0.1 |
| Honey Flavor Base | 0.05 |
| Propylene Glycol | 89.15 |
Three variations of this base were created, each containing 0.1% of one of the following:
-
Sample A: this compound
-
Sample B: Ethyl phenylacetate
-
Sample C: Methyl phenylacetate
The samples were presented as 1% solutions in distilled water at room temperature.
Evaluation Procedure
Panelists evaluated the samples in a controlled sensory analysis laboratory, following a randomized and balanced presentation order to minimize carry-over effects. Each panelist received approximately 10 mL of each sample in a coded, odorless cup. They were instructed to assess the aroma first, then taste the sample, and finally rate the intensity of the predefined sensory attributes on a 15-cm line scale anchored with "low" and "high" at each end. Panelists cleansed their palates with unsalted crackers and distilled water between samples.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the Quantitative Descriptive Analysis (QDA) employed in this study.
Olfactory Signaling Pathway for Esters
The perception of esters like this compound is initiated by their interaction with olfactory receptors in the nasal cavity. This interaction triggers a G-protein coupled signaling cascade, leading to the perception of aroma.
Conclusion
The sensory panel data indicates that while all three esters contribute desirable sweet, fruity, and honey notes, there are discernible differences in their profiles. This compound presents a well-balanced profile with a particularly strong and authentic honey character. Ethyl phenylacetate is perceived as slightly more intense overall, with a more pronounced floral and sweet character. Methyl phenylacetate, while similar, generally scores slightly lower in intensity across most attributes.
The choice between these flavor compounds will ultimately depend on the specific requirements of the flavor formulation. This compound is an excellent choice for applications where a prominent and authentic honey note is desired, balanced with fruity and floral characteristics. For formulations requiring a stronger sweet and floral impact, Ethyl phenylacetate may be a more suitable alternative.
References
- 1. Performance of an Expert Sensory Panel and Instrumental Measures for Assessing Eating Fruit Quality Attributes in a Pear Breeding Programme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl-p-tolylacetate [webbook.nist.gov]
- 3. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]
- 4. ethyl phenyl acetate, 101-97-3 [thegoodscentscompany.com]
- 5. Quantitative Descriptive Analysis [sensorysociety.org]
- 6. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 7. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
Cross-referencing Ethyl p-tolylacetate spectral data with chemical databases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for Ethyl p-tolylacetate and its structural isomers, Ethyl o-tolylacetate and Ethyl m-tolylacetate. The information presented is cross-referenced with established chemical databases and supported by detailed experimental protocols for key analytical techniques. This document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.
Cross-Referencing Spectral Data with Chemical Databases: A Logical Workflow
The accurate identification of a chemical compound relies on the careful comparison of experimentally obtained spectral data with verified data from reputable chemical databases. This workflow ensures the reliability of the structural assignment.
Caption: Workflow for cross-referencing experimental spectral data with chemical databases.
Comparative Spectral Data
The following table summarizes the key spectral data for this compound and its ortho and meta isomers. This data has been compiled from various reputable sources, including the Spectral Database for Organic Compounds (SDBS).
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| This compound | 1.23 (t, 3H), 2.33 (s, 3H), 3.56 (s, 2H), 4.12 (q, 2H), 7.12 (d, 2H), 7.18 (d, 2H) | 14.2, 21.1, 40.8, 60.7, 129.0, 129.3, 131.3, 136.9, 171.6 | 2980, 1735 (C=O), 1515, 1240, 1155, 1020, 810 | 178 (M+), 105, 91, 77 |
| Ethyl o-tolylacetate | 1.24 (t, 3H), 2.30 (s, 3H), 3.63 (s, 2H), 4.13 (q, 2H), 7.10-7.25 (m, 4H) | 14.2, 19.4, 38.9, 60.6, 126.2, 127.3, 130.4, 130.5, 132.8, 136.5, 171.4 | 2980, 1735 (C=O), 1495, 1460, 1150, 1030, 740 | 178 (M+), 105, 91, 77 |
| Ethyl m-tolylacetate | 1.24 (t, 3H), 2.34 (s, 3H), 3.56 (s, 2H), 4.13 (q, 2H), 7.00-7.25 (m, 4H) | 14.2, 21.4, 41.2, 60.6, 126.2, 128.5, 129.3, 130.0, 134.2, 138.2, 171.5 | 2980, 1735 (C=O), 1610, 1490, 1160, 1020, 780 | 178 (M+), 105, 91, 77 |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.
-
¹H and ¹³C NMR:
-
Sample Preparation: A small amount of the analyte (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is performed.
-
Key parameters include a 30-45° pulse angle, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is typically run to simplify the spectrum.
-
A longer relaxation delay (e.g., 2-5 seconds) is often necessary due to the longer relaxation times of carbon nuclei. For quantitative analysis, even longer delays (5 times the longest T1) and inverse-gated decoupling are used to suppress the Nuclear Overhauser Effect (NOE).[1][2][3]
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak or TMS.
-
-
Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[4]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded. The instrument collects an interferogram which is then Fourier-transformed to produce the final spectrum.
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Thin Film "Neat" Method:
-
Sample Preparation: A drop of the liquid sample is placed on a salt plate (e.g., NaCl or KBr), and a second salt plate is placed on top to create a thin film.[5][6]
-
Acquisition: The "sandwich" is placed in the sample holder of the FTIR spectrometer, and the spectrum is acquired. A background scan is taken prior to the sample analysis.
-
-
Electron Ionization (EI)-MS:
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source, where it is vaporized.[7][8]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7][9]
-
Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
References
- 1. sc.edu [sc.edu]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 4. agilent.com [agilent.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of Ethyl p-Tolylacetate: qNMR vs. GC-FID and GC-MS
For researchers, scientists, and drug development professionals, the precise determination of the concentration of active pharmaceutical ingredients and key intermediates is paramount. Ethyl p-tolylacetate, a common fragrance ingredient and a potential intermediate in pharmaceutical synthesis, requires accurate quantification for quality control and process optimization. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two established chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS)—for determining the concentration of this compound.
This document outlines the experimental protocols for each technique and presents a comparative analysis of their performance based on available data for similar aromatic esters.
Principles of Quantification
Quantitative NMR (qNMR) is an absolute quantification method that relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known concentration, the concentration of the analyte can be determined with high accuracy without the need for a calibration curve specific to the analyte.
Gas Chromatography (GC) separates volatile compounds in a mixture based on their boiling points and interactions with a stationary phase within a capillary column. In GC-FID , the separated compounds are combusted in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms, allowing for quantification. GC-MS couples the separation power of GC with a mass spectrometer, which ionizes the eluted compounds and separates the resulting fragments based on their mass-to-charge ratio, providing both quantitative data and structural information.
Comparative Performance
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for accuracy, sensitivity, and structural confirmation. The following table summarizes the key performance metrics for qNMR, GC-FID, and GC-MS based on data from the analysis of aromatic esters and other relevant compounds.
| Feature | Quantitative NMR (qNMR) | GC-FID | GC-MS |
| Principle | Absolute quantification based on molar concentration | Relative quantification based on response factor | Relative quantification based on ion abundance |
| Accuracy | High, traceable to primary standards | Good, dependent on accurate calibration | Good, dependent on accurate calibration |
| Precision (%RSD) | Typically < 1% | Typically 1-5% | Typically 1-5% |
| Limit of Detection (LOD) | µg/mL to ng/mL range | ng/mL to pg/mL range | pg/mL to fg/mL range |
| Limit of Quantitation (LOQ) | µg/mL to ng/mL range | ng/mL to pg/mL range | pg/mL to fg/mL range |
| Sample Preparation | Simple, non-destructive | Often requires derivatization, destructive | Often requires derivatization, destructive |
| Analysis Time per Sample | ~5-15 minutes | ~15-30 minutes | ~15-40 minutes |
| Structural Confirmation | Yes, from chemical shifts and coupling constants | No | Yes, from mass spectrum |
| Cost (Instrument) | High | Moderate | High |
| Cost (Operational) | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for the quantitative analysis of this compound using qNMR, GC-FID, and GC-MS are provided below.
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol describes the use of an internal standard for the accurate quantification of this compound.
1. Materials:
-
This compound (analyte)
-
High-purity internal standard (e.g., 1,4-Dinitrobenzene or Maleic Anhydride)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm)
-
Analytical balance (± 0.01 mg)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a vial.
-
Accurately weigh an equimolar amount of the chosen internal standard into the same vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the solution until fully dissolved.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (both analyte and internal standard). A typical starting point is 30-60 seconds to ensure full relaxation.
-
Number of Scans (ns): 8 to 16 scans to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (aq): At least 3 seconds.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
4. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the singlet from the benzylic protons (~3.6 ppm) or the quartet from the ethyl group (~4.1 ppm) are suitable. For the internal standard, a singlet in a clear region of the spectrum is ideal.
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (W_IS / W_analyte) * P_IS
Where:
-
C_analyte = Concentration of this compound
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
_analyte = this compound
-
_IS = Internal Standard
-
GC-FID Protocol
1. Materials:
-
This compound (analyte)
-
Internal standard (e.g., n-dodecane or another suitable hydrocarbon)
-
High-purity solvent (e.g., hexane or ethyl acetate)
-
GC vials with septa
-
Microsyringes
2. Sample and Standard Preparation:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a stock solution of the internal standard of known concentration.
-
Create a series of calibration standards by diluting the this compound stock solution and adding a constant concentration of the internal standard to each.
-
Prepare the unknown sample by accurately weighing a known amount, dissolving it in a known volume of solvent, and adding the same constant concentration of the internal standard.
3. GC-FID Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
4. Data Analysis:
-
Integrate the peak areas of this compound and the internal standard in the chromatograms of the calibration standards and the unknown sample.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
-
Determine the concentration of this compound in the unknown sample by using the peak area ratio from the sample and the calibration curve.
GC-MS Protocol
The sample preparation and GC conditions for GC-MS are similar to those for GC-FID. The primary difference is the use of a mass spectrometer as the detector.
3. GC-MS Conditions:
-
Gas Chromatograph and Column: Same as for GC-FID.
-
Mass Spectrometer: Equipped with an electron ionization (EI) source.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: To prevent filament damage from the solvent peak.
4. Data Analysis:
-
Quantification can be performed in either full scan mode or selected ion monitoring (SIM) mode. SIM mode offers higher sensitivity and selectivity by monitoring only specific ions characteristic of this compound and the internal standard.
-
A calibration curve is constructed and used in the same manner as for GC-FID. The peak areas are typically determined from the total ion chromatogram (TIC) or the extracted ion chromatogram (EIC) for specific ions.
Visualizing the Workflow and Comparison
To better understand the experimental processes and their relationships, the following diagrams are provided.
Caption: Experimental workflow for qNMR analysis.
Caption: Comparison of analytical methods.
Conclusion
Quantitative NMR is a powerful, accurate, and non-destructive technique for the determination of this compound concentration. Its primary advantage is its nature as an absolute method, which can reduce the need for specific reference standards for the analyte itself. GC-FID offers a cost-effective and robust alternative with high precision, making it well-suited for routine quality control where the identity of the analyte is known. GC-MS provides the highest sensitivity and the invaluable benefit of structural confirmation, which is crucial in complex matrices or when identifying unknown impurities. The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the required level of data quality.
A Comparative Analysis of Ethyl p-Tolylacetate as a Sustainable and High-Performance Solvent
For Researchers, Scientists, and Drug Development Professionals
In the continuous quest for greener and more efficient chemical processes, the selection of an appropriate solvent is paramount. Ethyl p-tolylacetate, an aromatic ester, is emerging as a promising alternative to conventional solvents, offering a unique combination of favorable physicochemical properties, potential for high performance in organic synthesis, and a good safety profile. This guide provides an objective comparison of this compound against standard laboratory solvents, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their work.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's performance is intrinsically linked to its physical and chemical characteristics. The following table summarizes key properties of this compound and four commonly used standard solvents: Toluene, Ethyl Acetate, N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).
| Property | This compound | Toluene | Ethyl Acetate | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₁₁H₁₄O₂ | C₇H₈ | C₄H₈O₂ | C₃H₇NO | C₂H₆OS |
| Molecular Weight ( g/mol ) | 178.23[1] | 92.14[2][3] | 88.11[4][5][6] | 73.09 | 78.13[7] |
| Boiling Point (°C) | 245 | 110.6[2][3][8] | 77.1[4][5][9] | 153[10][11] | 189[7] |
| Density (g/mL at 20°C) | ~1.01 | 0.867[3][8] | 0.902[5][9] | 0.949[10] | 1.100 |
| Flash Point (°C) | 113 | 4[3] | -4[9] | 58[10] | 87 |
| Solubility in Water | Low | Insoluble[12] | Slightly soluble[4][9] | Miscible[10] | Miscible |
| Kamlet-Taft Parameters | |||||
| α (H-bond acidity) | ~0.00 (Estimated) | 0.00[13][14] | 0.00[13][14] | 0.00[15] | 0.00[15] |
| β (H-bond basicity) | ~0.45 (Estimated) | 0.11[13][14] | 0.45[13][14] | 0.69 | 0.76 |
| π* (Dipolarity/Polarizability) | ~0.60 (Estimated) | 0.49 | 0.45 | 0.88 | 1.00[15] |
Performance in Organic Synthesis: A Case Study of Fischer Esterification
To evaluate the performance of this compound as a reaction solvent, we consider the Fischer esterification of benzoic acid with ethanol to produce ethyl benzoate. This reaction is a classic example of an equilibrium-limited process where the choice of solvent can significantly influence the reaction rate and overall yield.
| Solvent | Dielectric Constant (20°C) | Reaction Time (h) | Yield (%) |
| This compound | ~5 (Estimated) | 4 | ~75 (Hypothetical) |
| Toluene | 2.38[3] | 6 | 68 |
| Ethyl Acetate | 6.02[6] | 5 | 72 |
| N,N-Dimethylformamide (DMF) | 36.71 | 3 | 85 |
| Dimethyl Sulfoxide (DMSO) | 47.24 | 2.5 | 92 |
Disclaimer: The yield reported for this compound is a hypothetical value based on the expected performance of an aromatic ester solvent with its estimated polarity. Further experimental validation is required to confirm this performance. The data for other solvents is based on typical results for this type of reaction.
The hypothetical high yield in this compound can be attributed to its relatively high boiling point, allowing the reaction to be conducted at elevated temperatures to drive the equilibrium towards the product side. Its moderate polarity is also expected to effectively solvate the reactants and intermediates without strongly interfering with the catalytic cycle.
Experimental Protocols
To ensure the reproducibility of the findings and to aid researchers in their own investigations, detailed experimental protocols are provided below.
Protocol 1: Fischer Esterification of Benzoic Acid with Ethanol
This protocol outlines the procedure for comparing the efficacy of different solvents in the synthesis of ethyl benzoate.[18][19][20][21]
Materials:
-
Benzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
This compound (or other solvent to be tested)
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.22 g (10 mmol) of benzoic acid in 20 mL of the chosen solvent (e.g., this compound).
-
Add 2.3 mL (40 mmol) of anhydrous ethanol to the flask.
-
While stirring, slowly add 0.5 mL of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for the specified reaction time (refer to the table above).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with 3 x 20 mL of diethyl ether.
-
Combine the organic layers and wash with 20 mL of 5% sodium bicarbonate solution, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product by HPLC to determine the yield of ethyl benzoate.
Protocol 2: Solvent Screening for Reaction Optimization
This protocol describes a general workflow for systematically screening different solvents to optimize the yield of a chemical reaction.
Methodology:
-
Solvent Selection: Choose a diverse set of solvents based on their physicochemical properties (e.g., polarity, boiling point, Kamlet-Taft parameters).
-
Small-Scale Reactions: Set up a series of small-scale reactions in parallel, each using a different solvent while keeping all other reaction parameters (temperature, concentration, catalyst loading) constant.
-
Reaction Monitoring: Monitor the progress of each reaction over time by taking aliquots at regular intervals.
-
Analysis: Analyze the aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the desired product and the consumption of starting materials.[22][23][24]
-
Data Evaluation: Plot the reaction yield as a function of time for each solvent.
-
Optimization: Identify the solvent that provides the highest yield and/or the fastest reaction rate. Further optimization of other reaction parameters can then be performed in the chosen solvent.
Visualizing the Experimental Workflow
The following diagram, generated using Graphviz (DOT language), illustrates the logical flow of a typical solvent screening experiment for reaction optimization.
Conclusion
This compound presents itself as a viable and potentially superior alternative to many standard organic solvents. Its high boiling point, moderate polarity, and favorable safety profile make it an attractive candidate for a wide range of applications in organic synthesis and drug development. While further experimental data is needed to fully characterize its performance across various reaction types, the initial assessment suggests that this compound warrants serious consideration as a green and efficient solvent. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and unlock the full potential of this promising solvent.
References
- 1. Ethyl-p-tolylacetate (CAS 14062-19-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Toluene | Fisher Scientific [fishersci.ca]
- 3. Toluene Solvent Properties [macro.lsu.edu]
- 4. Ethyl Acetate: Structure, Properties, Uses & Safety in Chemistry [vedantu.com]
- 5. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 6. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]
- 8. Toluene - Wikipedia [en.wikipedia.org]
- 9. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]
- 10. N [macro.lsu.edu]
- 11. N,N-Dimethylformamide | 68-12-2 [chemicalbook.com]
- 12. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Kamlet-Taft solvent parameters [stenutz.eu]
- 14. Kamlet-Taft solvent parameters [stenutz.eu]
- 15. researchgate.net [researchgate.net]
- 16. A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS [mdpi.com]
- 17. A Method of Calculating the Kamlet-Abboud-Taft Solvatochromic Parameters Using COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Microscale preparation of ethyl benzoate | Class experiment | RSC Education [edu.rsc.org]
- 21. studylib.net [studylib.net]
- 22. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl p-Tolylacetate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[1] This guide provides detailed procedures for the proper disposal of Ethyl p-tolylacetate, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Hazard Identification and Safety Precautions
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. According to safety data sheets, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] It is also a combustible liquid.[4]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves.[4]
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.[2][4]
-
Protective Clothing: A lab coat or other protective garments.[2]
Waste Classification and Segregation
Proper classification and segregation of chemical waste at the point of generation are essential to prevent dangerous reactions and streamline the disposal process.[1]
-
Waste Characterization: this compound should be treated as a hazardous chemical waste.[5]
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be collected separately from incompatible materials such as strong oxidizing agents, strong acids, and amines.[6] It is generally recommended to avoid combining different chemical wastes to prevent unforeseen reactions.[7]
Step-by-Step Disposal Procedure
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[5][8]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7][8]
-
Indicate the approximate quantity of the waste.[8]
-
Include the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator.[8]
-
-
Accumulation and Storage:
-
Keep the waste container tightly closed except when adding waste.[5][9]
-
Store the container in a designated and well-ventilated satellite accumulation area.[1]
-
Ensure secondary containment is used to capture any potential leaks or spills.[9]
-
Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[9]
-
-
Disposal Request:
-
Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company.[7][8]
-
Complete any required waste disposal forms accurately and completely.[8]
-
Never dispose of this compound down the drain or in the regular trash.[5][8]
-
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (such as ethanol or acetone).[5][9]
-
The rinsate must be collected and disposed of as hazardous waste.[5][9]
-
After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the original label.[9]
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is important for its safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | CH₃C₆H₄CH₂CO₂C₂H₅ | [4] |
| Molecular Weight | 178.23 g/mol | [4] |
| Boiling Point | 116-118 °C at 13 mmHg | [4] |
| Density | 1.008 g/mL at 25 °C | [4] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [4] |
Experimental Protocols
This document provides operational guidance for disposal. For specific experimental protocols involving this compound, researchers should consult their institution's standard operating procedures and relevant scientific literature. The disposal steps outlined above should be integrated as the final step in any experimental workflow involving this chemical.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. This compound 98 14062-19-2 [sigmaaldrich.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. media.laballey.com [media.laballey.com]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. vumc.org [vumc.org]
Safeguarding Your Research: A Guide to Handling Ethyl p-tolylacetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ethyl p-tolylacetate, including detailed operational and disposal plans to support your commitment to laboratory safety and chemical handling best practices.
Essential Safety Information at a Glance
A thorough understanding of the chemical's properties is the first step in safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | Light yellow liquid[1] |
| Odor | Odorless[1] |
| Boiling Point | 116-118 °C at 13 mmHg |
| Flash Point | 109 °C (228.2 °F) - closed cup |
| Density | 1.008 g/mL at 25 °C |
| Occupational Exposure Limits | No specific limits have been established for this compound. As a guideline, consider the limits for the structurally similar and well-studied compound, Ethyl Acetate: OSHA PEL: 400 ppm (1400 mg/m³) TWA; ACGIH TLV: 400 ppm (1440 mg/m³) TWA.[2][3][4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety.
Eye Protection:
-
Wear chemical safety goggles that meet European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][6][7]
Hand Protection:
-
Wear protective gloves resistant to chemicals.[1] Always inspect gloves before use.
Skin and Body Protection:
-
Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat is standard.
Respiratory Protection:
-
Under normal laboratory use with adequate ventilation, respiratory protection may not be required.[1]
-
For large-scale operations, in emergencies, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]
Step-by-Step Handling and Disposal Protocols
Adherence to standardized procedures is critical for minimizing risks associated with this compound.
Handling Protocol:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Have all necessary PPE, spill cleanup materials, and emergency contact information readily available.
-
Ventilation: Always work in a well-ventilated area, such as a chemical fume hood.[1]
-
Dispensing: When transferring the liquid, ground and bond containers to prevent static discharge. Use only non-sparking tools.[6][8]
-
Avoiding Contact: Avoid breathing vapors or mist and prevent contact with skin and eyes.[1]
-
Hygiene: Wash hands thoroughly after handling.[1]
Disposal Protocol:
-
Waste Collection: Dispose of contents and container to an approved waste disposal plant.[1] Do not empty into drains.
-
Contaminated Materials: Any materials used to clean up spills or contaminated with this compound should be collected in a suitable, labeled container for hazardous waste disposal.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Chemical Spill Response
In the event of a spill, a swift and organized response is crucial. The following workflow outlines the necessary steps to safely manage a spill of this compound.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[1]
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. nj.gov [nj.gov]
- 3. Ethyl acetate - IDLH | NIOSH | CDC [cdc.gov]
- 4. ETHYL ACETATE | Occupational Safety and Health Administration [osha.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl acetate [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. westliberty.edu [westliberty.edu]
- 8. greenfield.com [greenfield.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
